Acetyl simvastatin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O6/c1-7-27(5,6)26(30)33-23-13-16(2)12-19-9-8-17(3)22(25(19)23)11-10-20-14-21(31-18(4)28)15-24(29)32-20/h8-9,12,16-17,20-23,25H,7,10-11,13-15H2,1-6H3/t16-,17-,20+,21+,22-,23-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVWRJDVJRNCPE-BIKFJBPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163099 | |
| Record name | Acetyl simvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145576-25-6 | |
| Record name | Acetyl simvastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145576256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl simvastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14648 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acetyl simvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETYL SIMVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/171OXS3HEK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Acetyl Simvastatin
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl simvastatin, also identified as Simvastatin EP Impurity B, is a key derivative of simvastatin, a widely prescribed drug for lowering cholesterol.[1][2][][4] It serves as a critical reference standard in the analysis of simvastatin purity and is often an intermediate in various synthetic routes derived from lovastatin.[5][6] This document provides a comprehensive technical overview of the synthesis of this compound from simvastatin and details the analytical methods for its structural confirmation and purity assessment.
Chemical Profile:
-
IUPAC Name: [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate[7]
-
CAS Number: 145576-25-6[1]
-
Molecular Formula: C₂₇H₄₀O₆[8]
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct acetylation of the secondary hydroxyl group on the lactone ring of simvastatin. This reaction is a standard esterification process.
Synthesis Workflow
The logical flow of the synthesis process involves the reaction of the starting material with an acetylating agent, followed by workup and purification to isolate the final product.
Caption: Chemical synthesis workflow for this compound.
Experimental Protocol: Synthesis
This protocol details the acetylation of simvastatin using acetic anhydride with pyridine as a catalyst and solvent.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve simvastatin (1.0 eq) in anhydrous pyridine (10-15 mL per gram of simvastatin).
-
Cool the solution to 0°C using an ice bath.
-
-
Acetylation:
-
Slowly add acetic anhydride (1.5 eq) to the cooled solution dropwise.
-
Allow the reaction mixture to stir at 0°C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the flask again to 0°C and slowly quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl solution (to remove pyridine), saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.
-
Reagents and Conditions
| Parameter | Value / Reagent | Purpose |
| Starting Material | Simvastatin | Substrate with hydroxyl group |
| Acetylating Agent | Acetic Anhydride | Provides the acetyl group |
| Catalyst / Solvent | Anhydrous Pyridine | Base catalyst and reaction medium |
| Reaction Temperature | 0°C to Room Temperature | Controls reaction rate |
| Purification Method | Flash Column Chromatography | Isolation of the pure product |
| Typical Yield | > 90% (dependent on purification) | Efficacy of the reaction |
Characterization of this compound
Confirmation of the structure and purity of the synthesized this compound is performed using a combination of chromatographic and spectroscopic techniques.
Characterization Workflow
The analytical workflow ensures the synthesized compound meets the required identity, structure, and purity specifications.
Caption: Workflow for the analytical characterization of this compound.
Chromatographic Analysis (RP-HPLC)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is used to determine the purity of this compound and to separate it from simvastatin and other related impurities.[10][11]
3.2.1 Experimental Protocol: RP-HPLC
-
Sample Preparation: Prepare a sample solution of this compound at a concentration of approximately 0.1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated based on the relative area percentage of the main peak. This compound, being more nonpolar than simvastatin, will have a longer retention time.
3.2.2 HPLC System Parameters
| Parameter | Value |
| Column Type | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile : Water (80:20 v/v) + 0.1% OPA |
| Flow Rate | 1.0 mL/min |
| Detection | UV, 238 nm |
| Temperature | Ambient |
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the synthesized compound.
3.3.1 Experimental Protocol: LC-MS
-
Sample Preparation: Dilute the sample solution from the HPLC analysis or prepare a new solution in a suitable solvent (e.g., acetonitrile/water) at approximately 10 µg/mL.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100-600.
-
-
Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺.
3.3.2 Expected Mass Spectrometry Data
| Adduct Form | Calculated m/z |
| [M+H]⁺ | 461.29 |
| [M+NH₄]⁺ | 478.32 |
| [M+Na]⁺ | 483.27 |
| [M+K]⁺ | 499.25 |
| (Data based on predicted values for C₂₇H₄₀O₆)[7] |
Spectroscopic Characterization
3.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: The spectrum of this compound will be similar to that of simvastatin, with two key differences:
-
The disappearance of the hydroxyl proton signal.
-
The appearance of a new singlet at approximately 2.1 ppm, corresponding to the three protons of the acetyl methyl group.
-
A downfield shift of the proton on the carbon bearing the newly formed ester group (C4' proton).
-
-
¹³C NMR: The carbon spectrum will show a new carbonyl signal for the acetyl ester at ~170 ppm and a new methyl signal at ~21 ppm. The carbon atom attached to the acetyl group will also experience a downfield shift.
3.4.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the functional groups present in the molecule.
-
Expected Observations:
-
Disappearance of the broad O-H stretching band that is present in simvastatin (around 3550 cm⁻¹).[13][14]
-
Appearance of a new, strong C=O stretching band for the acetyl ester, typically around 1735-1745 cm⁻¹.
-
The C=O stretching band for the existing lactone and the dimethylbutyrate ester groups will remain (around 1700-1725 cm⁻¹).[14]
-
3.4.3 Summary of Spectroscopic Data
| Technique | Key Feature for this compound |
| ¹H NMR | New singlet ~2.1 ppm (3H, -OCOCH₃). Absence of -OH proton signal. |
| ¹³C NMR | New signals at ~170 ppm (C=O) and ~21 ppm (-CH₃). |
| FT-IR | Absence of broad O-H stretch (~3550 cm⁻¹). New C=O stretch (~1740 cm⁻¹). |
Conclusion
The synthesis of this compound from simvastatin is a straightforward and high-yielding esterification reaction. Its identity, purity, and structure can be unequivocally confirmed through a standard suite of analytical techniques, including RP-HPLC, mass spectrometry, NMR, and FT-IR spectroscopy. The methodologies and data presented in this guide provide a robust framework for the preparation and quality control of this compound for research and reference standard purposes.
References
- 1. CAS 145576-25-6: ACETYLSIMVASTATIN | CymitQuimica [cymitquimica.com]
- 2. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US6307066B1 - Process for producing simvastatin - Google Patents [patents.google.com]
- 7. PubChemLite - this compound (C27H40O6) [pubchemlite.lcsb.uni.lu]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Acetyl Simvastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl simvastatin, also known as 4'-acetylsimvastatin, is a key synthetic derivative and intermediate of simvastatin.[1][2] Simvastatin itself is a highly effective lipid-lowering agent belonging to the statin class of drugs, which are competitive inhibitors of HMG-CoA reductase.[3] This enzyme catalyzes a rate-limiting step in cholesterol biosynthesis.[3][4] this compound is often encountered as an intermediate in the semi-synthesis of simvastatin from lovastatin or as a related impurity in the final drug product.[5][6] Understanding its physicochemical properties is therefore crucial for process optimization, impurity profiling, and quality control in the pharmaceutical industry.
This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its relevant biological pathway.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. For comparative context, properties of the parent compound, simvastatin, are also included where available.
Table 1: Physicochemical Identifiers and Properties of this compound
| Property | This compound | Simvastatin (for comparison) |
| IUPAC Name | [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate[7] | [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate[8] |
| Synonyms | 4'-Acetylsimvastatin, Simvastatin Acetate, Simvastatin Impurity B[2][9] | MK-733, SVA[10] |
| CAS Number | 145576-25-6[1][11][12] | 79902-63-9[8] |
| Molecular Formula | C₂₇H₄₀O₆[1][13][14] | C₂₅H₃₈O₅[8][15] |
| Molecular Weight | 460.60 g/mol [13][14][16] | 418.6 g/mol [8][15] |
| Monoisotopic Mass | 460.2825 Da[7] | 418.2719 Da[8][15] |
Table 2: Experimental and Predicted Physicochemical Data
| Property | This compound | Simvastatin (for comparison) |
| Physical Form | Crystalline Solid (assumed) | White to Almost White Crystalline Powder[10][17] |
| Melting Point | Not available | 134 - 138 °C[8][17] |
| Solubility | Generally more soluble in organic solvents than in water.[1] | Soluble in DMSO (~30 mg/mL), ethanol (~20 mg/mL), DMF (~30 mg/mL); sparingly soluble in aqueous buffers.[10] |
| logP (Octanol/Water) | 5.3 (Predicted)[7] | 4.68 (Experimental)[8] |
| UV λmax | Not available | 238 nm[10] |
Experimental Protocols
Detailed methodologies are essential for the synthesis, identification, and quantification of this compound.
Synthesis of this compound
This compound is a key intermediate in certain semi-synthetic routes to produce simvastatin from lovastatin. A common strategy involves the protection of hydroxyl groups via acetylation.
Protocol: Selective Acylation Route [5][18]
-
Starting Material : A dihydroxylactone, typically derived from the hydrolysis of lovastatin.[5]
-
Acetylation : The dihydroxylactone is acetylated at the more reactive lactone hydroxy group. This is achieved using an acetylating agent like acetic anhydride.[5] The product of this step is 4'-acetylsimvastatin.
-
Acylation of Naphthalene Ring : The acetylated intermediate is then reacted with an acylating agent, such as 2,2-dimethylbutyryl chloride, to esterify the hydroxyl group on the hexahydronaphthalene ring system.[5][18] This forms a diacyl intermediate.
-
Selective Deacetylation : The acetate group at the 4-position of the lactone ring is then selectively removed. This can be accomplished by reacting the diacyl intermediate with an alcohol (e.g., methanol) under acidic conditions to form a simvastatin ester, which is subsequently treated with ammonium hydroxide.[5][18]
-
Final Step : The resulting ammonium salt is heated to induce relactonization, yielding the final simvastatin product.[5]
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of simvastatin and its related impurities, including this compound.
Protocol: Reversed-Phase HPLC for Impurity Profiling [6][19]
-
Instrumentation : A standard HPLC system equipped with a UV/PDA detector.
-
Column : A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is typically used for separation.[6]
-
Mobile Phase : An isocratic or gradient mixture of an organic solvent and an aqueous buffer. A common mobile phase consists of acetonitrile and water (e.g., 80:20 v/v) with 0.1% orthophosphoric acid to control pH and improve peak shape.[6]
-
Flow Rate : A typical flow rate is between 0.6 and 1.0 mL/min.[19]
-
Column Temperature : The column is often maintained at an elevated temperature, such as 40°C, to ensure reproducibility.[19]
-
Detection : UV detection is performed at approximately 238 nm, the λmax of simvastatin, where related impurities also exhibit absorbance.[10][19]
-
Sample Preparation : Simvastatin bulk drug or tablet samples are dissolved in a suitable diluent, such as a mixture of acetonitrile and water.[19]
-
Quantification : Impurities like this compound are quantified based on their peak area relative to the main simvastatin peak or a certified reference standard.
Biological Activity and Visualization
Mechanism of Action: HMG-CoA Reductase Inhibition
As a close structural analog of simvastatin, this compound's biological significance is primarily related to the activity of simvastatin. Simvastatin is a prodrug that, after hydrolysis of its lactone ring to the active β-hydroxy acid form, acts as a potent competitive inhibitor of HMG-CoA reductase.[1][6] This enzyme is critical in the mevalonate pathway, the metabolic cascade responsible for endogenous cholesterol production.[3][20] By blocking this enzyme, simvastatin effectively reduces the synthesis of cholesterol in the liver, which in turn leads to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL-cholesterol from the bloodstream.[4]
The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by statins.
Synthesis Workflow Visualization
The semi-synthesis of simvastatin from lovastatin, which involves this compound as a key intermediate, can be visualized as a multi-step chemical process. This workflow highlights the critical acylation and deprotection steps.
References
- 1. CAS 145576-25-6: ACETYLSIMVASTATIN | CymitQuimica [cymitquimica.com]
- 2. GSRS [precision.fda.gov]
- 3. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C27H40O6) [pubchemlite.lcsb.uni.lu]
- 8. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [drugfuture.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 12. store.usp.org [store.usp.org]
- 13. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 14. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 15. Simvastatin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 16. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. naturalspublishing.com [naturalspublishing.com]
- 19. sciex.com [sciex.com]
- 20. sysrevpharm.org [sysrevpharm.org]
Acetyl Simvastatin: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of acetyl simvastatin, a potent inhibitor of HMG-CoA reductase. While the term "this compound" is not commonly used in clinical literature, it is understood to refer to simvastatin, a semi-synthetic derivative of lovastatin. Simvastatin itself is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form. This guide will detail its primary pharmacological action in cholesterol biosynthesis, as well as its significant pleiotropic effects. Quantitative data from relevant studies are summarized, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language.
Core Mechanism of Action: HMG-CoA Reductase Inhibition
The primary mechanism of action of simvastatin is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical and rate-limiting step in the biosynthesis of cholesterol.[1] By inhibiting this step, simvastatin effectively reduces the endogenous production of cholesterol in the liver.
The biosynthesis of cholesterol is a multi-step pathway that begins with acetyl-CoA.[1] Simvastatin's action on the rate-limiting enzyme, HMG-CoA reductase, leads to a decrease in intracellular cholesterol concentrations. This reduction in hepatic cholesterol stimulates the upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes. The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering circulating LDL levels.[2]
Signaling Pathway: Cholesterol Biosynthesis Inhibition
The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by simvastatin.
References
"acetyl simvastatin vs simvastatin chemical structure"
An In-depth Technical Guide on the Comparative Analysis of Acetyl Simvastatin and Simvastatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of this compound and simvastatin, focusing on their chemical structures, physicochemical properties, and the underlying experimental methodologies relevant to their study.
Chemical Structure: The Core Distinction
Simvastatin is a semi-synthetic derivative of lovastatin, a fermentation product of Aspergillus terreus.[1][2] this compound is a synthetic derivative of simvastatin.[3] The fundamental chemical difference between the two molecules lies in the substitution at the C4' position of the tetrahydropyran-2-one (lactone) ring. In simvastatin, this position holds a hydroxyl (-OH) group. In this compound, this hydroxyl group is esterified to form an acetate ester (-OCOCH₃).[3][4] This seemingly minor modification—the addition of an acetyl group—alters the molecule's physicochemical properties.
Both molecules share the same core structure: a dihydroxy heptanoic acid moiety (which is essential for HMG-CoA reductase inhibition), a complex hexahydronaphthalene ring system, and a 2,2-dimethylbutanoate ester side chain.[5][6]
Caption: Logical diagram illustrating the shared core structure and the key functional group difference between Simvastatin and this compound.
Physicochemical Properties
The acetylation of simvastatin results in predictable changes to its physical and chemical properties. The addition of the acetyl group increases the molecular weight and is expected to alter its lipophilicity, as indicated by the XlogP value.
| Property | Simvastatin | This compound |
| Molecular Formula | C₂₅H₃₈O₅[2] | C₂₇H₄₀O₆[4][7] |
| Molecular Weight | 418.57 g/mol [2] | 460.60 g/mol [4][7] |
| Monoisotopic Mass | 418.271924 g/mol [8] | 460.282489 g/mol [4] |
| XlogP | 4.7[8] | 5.3[4] |
| CAS Number | 79902-63-9[2] | 145576-25-6[3][7] |
| Appearance | Crystalline Powder[9] | Solid (assumed) |
| Solubility | Practically insoluble in water[9] | Generally more soluble in organic solvents than in water[3] |
Mechanism of Action: HMG-CoA Reductase Inhibition
Both simvastatin and this compound function as inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[3][10] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in the cholesterol biosynthesis pathway in the liver.[10][11][12]
Simvastatin itself is a prodrug; its lactone ring is hydrolyzed in vivo to the active β-hydroxy acid form.[5][10] This open-ring structure mimics the endogenous substrate, HMG-CoA, and acts as a competitive inhibitor of the HMG-CoA reductase enzyme.[1][10] By blocking this enzyme, statins decrease hepatic cholesterol production, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocytes, leading to increased clearance of LDL cholesterol from the bloodstream.[1] this compound is also considered a prodrug that would require in vivo hydrolysis of both the lactone ring and the acetate ester to become fully active.
Caption: The cholesterol biosynthesis pathway, highlighting the inhibition of HMG-CoA reductase by statins.
Experimental Protocols
Synthesis of Simvastatin from Lovastatin
Commercial production of simvastatin often involves the semi-synthesis from lovastatin, which differs only by a single methyl group on the side chain.[13][14] A common method is the "re-esterification" route.
Methodology:
-
Hydrolysis: Lovastatin is hydrolyzed using a base such as lithium hydroxide or potassium hydroxide to cleave the 2-methylbutyrate ester and open the lactone ring, yielding a triol acid intermediate.[13]
-
Re-lactonization: The triol acid is treated with an acid to reform the lactone ring, resulting in a diol lactone (Monacolin J is a key intermediate in this process).[13][15]
-
Protection: The free hydroxyl group on the lactone ring (at the C4' position) is protected with a silyl protecting group, such as tert-butyldimethylsilyl (TBDMS) chloride.
-
Acylation: The hydroxyl group at the C8 position of the naphthalene ring is acylated using 2,2-dimethylbutyryl chloride in the presence of a catalyst (e.g., pyridine) to introduce the characteristic simvastatin side chain.[13]
-
Deprotection: The silyl protecting group is removed from the lactone ring, typically using a fluoride source like tetrabutylammonium fluoride, to yield simvastatin.[14]
Synthesis of this compound from Simvastatin
The synthesis of this compound from simvastatin is a standard esterification (acetylation) of a secondary alcohol.
Methodology:
-
Reactant Preparation: Simvastatin is dissolved in a suitable aprotic solvent, such as dichloromethane or pyridine. Pyridine can also serve as the base catalyst.
-
Acetylation: An acetylating agent, such as acetic anhydride or acetyl chloride, is added to the solution, typically in slight excess. The reaction is often performed in the presence of a base catalyst like pyridine or 4-dimethylaminopyridine (DMAP) to activate the hydroxyl group and neutralize the acidic byproduct.
-
Reaction Conditions: The mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction is quenched, often with the addition of water or a saturated sodium bicarbonate solution. The organic layer is separated, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel, to yield pure this compound.
Caption: Experimental workflow for the laboratory synthesis of this compound from Simvastatin.
Conclusion
The structural modification of simvastatin to this compound via acetylation of the C4' hydroxyl group leads to distinct physicochemical properties, notably an increase in molecular weight and lipophilicity. While both compounds are expected to function as HMG-CoA reductase inhibitors following metabolic activation, these structural and property differences could influence their respective pharmacokinetics, including absorption, distribution, metabolism, and excretion profiles. The synthesis of this compound is a direct and well-established chemical transformation, building upon the more complex semi-synthesis of its parent compound, simvastatin. Further research is required to fully elucidate the comparative biological activity and therapeutic profile of this compound.
References
- 1. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CAS 145576-25-6: ACETYLSIMVASTATIN | CymitQuimica [cymitquimica.com]
- 4. This compound | C27H40O6 | CID 11812557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 8. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 10. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 12. jchemrev.com [jchemrev.com]
- 13. naturalspublishing.com [naturalspublishing.com]
- 14. US6252091B1 - Process for the preparation of simvastatin and derivatives thereof - Google Patents [patents.google.com]
- 15. Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Acetyl Simvastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simvastatin, a widely prescribed lipid-lowering agent, has demonstrated a range of therapeutic effects extending beyond its primary mechanism of cholesterol reduction. These "pleiotropic" effects, which include anti-inflammatory, antioxidant, and anti-proliferative properties, have opened new avenues for its therapeutic application. This technical guide focuses on acetyl simvastatin, a derivative of simvastatin, and explores its potential therapeutic targets. While direct quantitative data for this compound remains limited in publicly accessible literature, this guide extrapolates its probable mechanisms of action based on the extensive research conducted on its parent compound, simvastatin. We provide a comprehensive overview of the key signaling pathways implicated in the pleiotropic effects of statins, detailed experimental protocols for assessing these activities, and a structured presentation of available quantitative data for simvastatin to serve as a benchmark for future investigations into this compound.
Core Therapeutic Target: HMG-CoA Reductase Inhibition
The primary and most well-characterized therapeutic target of statins, including presumably this compound, is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the rate-limiting step in the mevalonate pathway, a critical metabolic route for cholesterol biosynthesis.
Mechanism of Action
Statins act as competitive inhibitors of HMG-CoA reductase, binding to the active site of the enzyme with high affinity. This inhibition prevents the conversion of HMG-CoA to mevalonate, thereby reducing the intracellular pool of cholesterol. The decrease in hepatic cholesterol levels leads to the upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the circulation.
Quantitative Analysis of HMG-CoA Reductase Inhibition
| Compound | IC50 (nM) | Assay System | Reference |
| Simvastatin | 3.4 | Cell-free assay | [1] |
| Simvastatin | ~10-20 | Not specified | [2] |
Experimental Protocol: HMG-CoA Reductase Activity Assay (Colorimetric)
This protocol outlines a common method for determining the inhibitory activity of a compound against HMG-CoA reductase.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH (cofactor)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compound (this compound)
-
Control inhibitor (e.g., simvastatin or pravastatin)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and the test compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, HMG-CoA reductase enzyme, and the test compound at various concentrations. Include wells for a positive control (no inhibitor) and a known inhibitor.
-
Initiation of Reaction: Add NADPH to all wells to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.
-
Data Analysis: Calculate the rate of NADPH consumption for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Pleiotropic Effects: Beyond Cholesterol Lowering
The therapeutic benefits of statins are not solely attributable to their lipid-lowering effects. A growing body of evidence highlights their "pleiotropic" effects, which are mediated by the inhibition of the synthesis of isoprenoid intermediates in the mevalonate pathway. These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Rho, Ras, and Rac. By inhibiting the synthesis of these isoprenoids, statins modulate a variety of downstream signaling pathways.
Anti-Inflammatory Effects
Simvastatin has been shown to exert potent anti-inflammatory effects by modulating key inflammatory signaling pathways. It is highly probable that this compound shares these properties.
2.1.1. Inhibition of the NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Simvastatin has been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines and adhesion molecules.[3]
2.1.2. Quantitative Data on Anti-Inflammatory Effects of Simvastatin
| Effect | Cell Type | Concentration | Outcome | Reference |
| Inhibition of IL-6 and IL-8 production | Human oral epithelial cells (KB cells) | 10⁻⁸–10⁻⁶ M | Dose-dependent downregulation | [4] |
| Inhibition of IL-6 and IL-8 production | Human cultured monocytes | Increasing doses | Dose-dependent inhibition | [5] |
| Downregulation of pro-inflammatory genes (MCP-1, VCAM-1, etc.) | Human peripheral blood monocyte-macrophages | Not specified | Downregulation of multiple genes | [6] |
| Inhibition of TNF-α and IL-6 production | Murine mast cells | Not specified | Inhibition at mRNA and protein levels | [7] |
| Inhibition of IL-1β, TNF-α, and IL-6 | LPS-stimulated RAW264.7 macrophages | Dose-dependent | Significant inhibition | [8] |
2.1.3. Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay is used to quantify the effect of a compound on NF-κB transcriptional activity.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Test compound (this compound)
-
Stimulating agent (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Plate the transfected cells and treat with various concentrations of this compound for a predetermined time.
-
Stimulation: Add the stimulating agent (e.g., TNF-α) to induce NF-κB activation.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase reporter) and calculate the percentage of inhibition of NF-κB activity.
Improvement of Endothelial Function
Endothelial dysfunction is a key event in the pathogenesis of atherosclerosis. Simvastatin has been shown to improve endothelial function through multiple mechanisms, which are likely applicable to this compound.
2.2.1. Activation of Endothelial Nitric Oxide Synthase (eNOS)
Endothelial nitric oxide synthase (eNOS) produces nitric oxide (NO), a critical molecule for vasodilation and vascular health. Simvastatin can increase eNOS activity and expression, leading to enhanced NO bioavailability.[9] This effect is partly mediated by the inhibition of Rho GTPases, which are negative regulators of eNOS.
2.2.2. Inhibition of Rho Kinase (ROCK)
Rho kinase (ROCK) is a downstream effector of RhoA that plays a role in various cellular processes, including smooth muscle contraction and stress fiber formation. Inhibition of the RhoA/ROCK pathway by statins contributes to their beneficial effects on the vasculature.[10]
2.2.3. Experimental Protocol: In Vitro Rho Kinase (ROCK) Activity Assay
This assay measures the activity of ROCK by quantifying the phosphorylation of its substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).
Materials:
-
Recombinant active ROCK enzyme
-
Recombinant MYPT1 substrate
-
ATP
-
Kinase reaction buffer
-
Anti-phospho-MYPT1 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Microplate reader capable of luminescence detection
Procedure:
-
Kinase Reaction: In a microplate, combine the ROCK enzyme, MYPT1 substrate, ATP, and the test compound (this compound) in the kinase reaction buffer.
-
Incubation: Incubate the plate to allow the phosphorylation reaction to occur.
-
Detection: Add the anti-phospho-MYPT1 antibody, followed by the HRP-conjugated secondary antibody.
-
Signal Generation: Add the chemiluminescent substrate and measure the light output using a luminometer.
-
Data Analysis: A decrease in the luminescence signal in the presence of the test compound indicates inhibition of ROCK activity.
Anti-Cancer Effects
Several studies have suggested that statins possess anti-cancer properties, including the induction of apoptosis and inhibition of tumor cell proliferation and invasion.[11][12][13][14][15] These effects are also linked to the inhibition of the mevalonate pathway and the subsequent disruption of signaling pathways crucial for cancer cell survival and growth.
2.3.1. Quantitative Data on the Anti-Cancer Effects of Simvastatin
The following table summarizes the IC50 values of simvastatin against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| MCF-7 | Breast Cancer | 8.9 | 48 | [12] |
| MDA-MB-231 | Breast Cancer | 4.5 | 48 | [12] |
| MCF-7 | Breast Cancer | 26.3 | 48 | [16] |
| Hey | Ovarian Cancer | ~10 | Not specified | [15] |
| SKOV3 | Ovarian Cancer | ~8 | Not specified | [15] |
| HT29 | Colorectal Cancer | <20 | Not specified | [14] |
| SW620 | Colorectal Cancer | <20 | Not specified | [14] |
| SW480 | Colorectal Cancer | <20 | Not specified | [14] |
2.3.2. Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion and Future Directions
This compound, as a derivative of simvastatin, holds significant promise as a therapeutic agent with a wide range of potential applications beyond its primary role in cholesterol management. The pleiotropic effects of statins, including their anti-inflammatory, endothelial-protective, and anti-cancer properties, are well-documented for simvastatin and are likely to be shared by its acetylated form. However, a notable gap exists in the scientific literature regarding specific quantitative data on the biological activities of this compound.
Future research should focus on directly characterizing the inhibitory potency of this compound against HMG-CoA reductase and quantifying its effects on the various signaling pathways outlined in this guide. Comparative studies with simvastatin are crucial to determine if the acetylation of the molecule alters its efficacy, potency, or pharmacokinetic profile. Such data will be invaluable for the rational design and development of this compound as a potential therapeutic for a diverse range of diseases. The experimental protocols provided herein offer a robust framework for conducting these essential investigations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. DSpace [helda.helsinki.fi]
- 3. Simvastatin Effects on Inflammation and Platelet Activation Markers in Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simvastatin Decreases IL-6 and IL-8 Production in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro effects of simvastatin on inflammatory markers in pre-dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simvastatin has an anti-inflammatory effect on macrophages via upregulation of an atheroprotective transcription factor, Kruppel-like factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HMG-CoA reductase inhibitor simvastatin inhibits proinflammatory cytokine production from murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simvastatin inhibits inflammatory response in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages through the microRNA-22/Cyr61 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pleiotropic effects of statins: basic research and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.waocp.org [journal.waocp.org]
- 13. researchgate.net [researchgate.net]
- 14. journal.waocp.org [journal.waocp.org]
- 15. The HMG-CoA reductase inhibitor, simvastatin, exhibits anti-metastatic and anti-tumorigenic effects in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simvastatin potentiates doxorubicin activity against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Stability of Acetyl Simvastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simvastatin is a widely prescribed lipid-lowering agent that is administered as an inactive lactone prodrug. In vivo, it is hydrolyzed to its active β-hydroxyacid form. Acetyl simvastatin is a derivative of simvastatin, characterized by an acetyl group at the 4-hydroxy position of the tetrahydropyran-2-one ring. Understanding the in vitro stability of this derivative is crucial for the development of stable pharmaceutical formulations and for defining appropriate storage conditions.
This guide summarizes the known stability profile of simvastatin under various stress conditions and proposes potential degradation pathways for this compound. It also provides detailed experimental methodologies for conducting in vitro stability studies.
In Vitro Stability of Simvastatin (as a Proxy)
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance. Simvastatin has been shown to be susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions.[1][2][3][4]
Summary of Simvastatin Degradation under Stress Conditions
The stability of simvastatin under forced degradation is summarized in the table below. These conditions provide a baseline for designing stability studies for this compound.
| Stress Condition | Reagent/Parameters | Observed Degradation of Simvastatin | Reference |
| Acidic Hydrolysis | 0.1 N HCl, 80°C, 3 h | Significant degradation | [1] |
| 0.1 M HCl, 100°C, 5 min | Four major degradation products detected | [1] | |
| Alkaline Hydrolysis | 0.1 N NaOH, 80°C, 2 h | Significant degradation | [1] |
| 0.1 M NaOH, 100°C, 5 min | One major degradation product detected | [1] | |
| pH > 7 | Degradation is pH-dependent and increases with increasing pH | [5][6][7] | |
| Neutral Hydrolysis | Water, 80°C, 3 h | Unstable | [1] |
| Oxidative Stress | 3% H₂O₂, 60°C, 14 h | Unstable | [1] |
| Thermal Stress | 80°C, 4 h | Unstable | [1] |
| 100°C, 10 min | Two major degradation products formed | [1] | |
| Photolytic Stress | Sunlight, 4 h | Stable | [1] |
| UV light (254 nm) | Stable | [1] |
Kinetics of Simvastatin Hydrolysis
The hydrolysis of simvastatin's lactone ring to its active hydroxy acid form follows pseudo-first-order kinetics.[5][6][7] The rate of this degradation is highly dependent on pH and temperature.[5][6][7] Generally, simvastatin is more stable in acidic conditions and degrades more rapidly in neutral to alkaline conditions.[5][6][7][8]
Postulated Degradation Pathways for this compound
Based on the chemical structure of this compound, which contains a lactone ring and two ester functional groups (the 2,2-dimethylbutyrate ester and the acetate ester), the primary degradation pathways are expected to be hydrolytic.
The following diagram illustrates the postulated degradation pathways for this compound. The primary sites of hydrolytic attack are the lactone ring, the 2,2-dimethylbutyrate ester, and the newly introduced acetyl ester.
Caption: Postulated hydrolytic degradation pathways of this compound.
Proposed Experimental Protocols for In Vitro Stability Studies
The following protocols are adapted from established methods for simvastatin and can be used as a starting point for assessing the in vitro stability of this compound.
Forced Degradation (Stress) Studies
Objective: To identify potential degradation products and pathways, and to demonstrate the stability-indicating nature of the analytical method.
a) Acid Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution with 0.1 N HCl to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at 60-80°C for a specified period (e.g., 2-4 hours).
-
At various time points, withdraw samples, neutralize with an appropriate amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration for analysis.
b) Alkaline Hydrolysis:
-
Prepare a stock solution of this compound as described above.
-
Dilute the stock solution with 0.1 N NaOH to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at 60-80°C for a specified period (e.g., 2-4 hours).
-
At various time points, withdraw samples, neutralize with an appropriate amount of 0.1 N HCl, and dilute with the mobile phase for analysis.
c) Oxidative Degradation:
-
Prepare a stock solution of this compound.
-
Dilute the stock solution with 3-30% hydrogen peroxide to a final concentration of approximately 1 mg/mL.
-
Store the solution at room temperature or slightly elevated temperature (e.g., 40-60°C) for a specified period (e.g., up to 24 hours).
-
Withdraw samples at various time points and dilute with the mobile phase for analysis.
d) Thermal Degradation (Dry Heat):
-
Place a known amount of solid this compound in a vial.
-
Expose the solid drug to a high temperature (e.g., 80-105°C) in an oven for a specified duration (e.g., 4-24 hours).
-
After the exposure, dissolve the sample in a suitable solvent and dilute to the target concentration for analysis.
e) Photostability:
-
Expose a solution of this compound (and the solid drug) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Analyze the exposed and control samples.
Analytical Methodology
A stability-indicating analytical method is required to separate the parent drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for statins.
Example HPLC Method Parameters for Simvastatin (to be optimized for this compound):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)[9]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 4) in a gradient or isocratic elution.[5][6][9]
-
Flow Rate: 1.0 - 1.5 mL/min
-
Detection Wavelength: Approximately 238 nm[10]
-
Column Temperature: 25-35°C
The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for an in vitro stability study of a new chemical entity like this compound.
Caption: Generalized workflow for an in vitro stability study.
Conclusion
While direct experimental data on the in vitro stability of this compound is currently lacking, this guide provides a framework for researchers to approach this topic. By leveraging the extensive knowledge of simvastatin's stability and employing systematic forced degradation studies, a comprehensive stability profile for this compound can be established. The key areas of investigation for this compound will likely be its susceptibility to hydrolysis at the acetyl ester, the lactone ring, and the butyrate ester, as well as its stability under oxidative, thermal, and photolytic stress. The development and validation of a robust, stability-indicating analytical method will be paramount to the success of these studies.
References
- 1. scispace.com [scispace.com]
- 2. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajpaonline.com [ajpaonline.com]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
- 6. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]
- 10. jocpr.com [jocpr.com]
The Metabolic Pathway of Simvastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simvastatin, a widely prescribed lipid-lowering agent, is a classic example of a prodrug that undergoes extensive and complex metabolism to exert its therapeutic effect. Administered in its inactive lactone form, simvastatin requires bioactivation and is subject to significant first-pass metabolism, primarily in the liver. This technical guide provides a comprehensive overview of the metabolic pathway of simvastatin, detailing its absorption, distribution, metabolism, and excretion (ADME). We present a consolidation of quantitative pharmacokinetic data, detailed experimental protocols for studying its metabolism, and visual diagrams of the metabolic cascade and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Simvastatin is a semi-synthetic derivative of lovastatin, isolated from the fungus Aspergillus terreus.[1] It is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2] By competitively inhibiting this enzyme, simvastatin effectively reduces the production of cholesterol in the liver.[3] Clinically, this leads to a significant reduction in low-density lipoprotein (LDL) cholesterol, total cholesterol, and triglycerides, thereby decreasing the risk of cardiovascular events.[4]
Simvastatin is administered as an inactive lactone prodrug. Following oral administration, it is absorbed and undergoes extensive first-pass metabolism, where it is hydrolyzed to its pharmacologically active β-hydroxyacid form, simvastatin acid.[1][5] This conversion is a critical step for its therapeutic activity. The subsequent metabolic fate of both simvastatin and simvastatin acid is complex, involving a series of oxidative reactions primarily mediated by the cytochrome P450 (CYP) enzyme system.[6] Understanding this intricate metabolic pathway is crucial for predicting drug-drug interactions, understanding inter-individual variability in patient response, and for the development of new drug candidates.
The Metabolic Pathway of Simvastatin
The metabolism of simvastatin can be broadly categorized into two main phases: bioactivation through hydrolysis and subsequent oxidative metabolism by CYP enzymes. Transport proteins also play a crucial role in its disposition.
Bioactivation: Hydrolysis to Simvastatin Acid
The initial and essential step in the bioactivation of simvastatin is the hydrolysis of its lactone ring to form the active simvastatin β-hydroxyacid (SVA).[1] This reaction is catalyzed by carboxylesterases and paraoxonases, such as CES1 and PON1, which are present in the gastrointestinal tract, liver, and plasma.[6][7] This conversion is reversible, with simvastatin acid being able to convert back to the lactone form through processes like glucuronidation.[6][7]
Cytochrome P450-Mediated Oxidation
Both simvastatin and its active form, simvastatin acid, are extensively metabolized by the CYP3A subfamily of enzymes, with CYP3A4 and CYP3A5 being the major contributors.[5][6] Minor roles for CYP2C8 and CYP2C9 have also been reported.[1][8] The primary oxidative metabolites include:
These oxidative metabolites, particularly after their conversion to the corresponding hydroxy acid forms, also possess HMG-CoA reductase inhibitory activity and contribute to the overall cholesterol-lowering effect of the drug.[8]
Role of Transporters
The transport of simvastatin into and out of hepatocytes is a critical determinant of its metabolic rate and efficacy. Simvastatin is a substrate for the organic anion-transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, which facilitates its uptake into the liver.[8] Efflux transporters such as P-glycoprotein (ABCB1) and Multidrug Resistance-Associated Protein 2 (ABCC2) are also involved in its disposition.[7]
Quantitative Pharmacokinetic Data
The pharmacokinetics of simvastatin and its active metabolite, simvastatin acid, are characterized by low bioavailability and high inter-individual variability.[8] The following tables summarize key pharmacokinetic parameters from various studies. It is important to note that these values can vary depending on the study population, dosage, and analytical methods used.
Table 1: Pharmacokinetic Parameters of Simvastatin (Lactone) in Healthy Adults
| Parameter | Value | Reference |
| Oral Bioavailability | < 5% | [5][8] |
| Time to Peak (Tmax) | 1.3 - 2.4 hours | [9][10] |
| Peak Plasma Conc. (Cmax) | 5.56 ± 2.39 µg/L (40 mg dose) | [5] |
| Area Under the Curve (AUClast) | 29.10 ± 21.04 µg·h/L (40 mg dose) | [5] |
| Elimination Half-life (t½) | ~2 - 6.42 hours | [5][8] |
| Plasma Protein Binding | > 95% | [5][8] |
Table 2: Pharmacokinetic Parameters of Simvastatin Acid in Healthy Adults
| Parameter | Value | Reference |
| Time to Peak (Tmax) | 1.3 - 2.4 hours | [10] |
| Elimination Half-life (t½) | 1.9 hours | [5][11] |
| Plasma Protein Binding | ~95% | [5] |
Experimental Protocols
The study of simvastatin metabolism relies on a combination of in vitro and in vivo experimental models, coupled with sensitive analytical techniques for the detection and quantification of the parent drug and its metabolites.
In Vitro Metabolism of Simvastatin in Human Liver Microsomes (HLMs)
This protocol is designed to identify the metabolites of simvastatin formed by hepatic enzymes and to determine the kinetics of their formation.
Materials:
-
Simvastatin
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for reaction termination
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of simvastatin in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare the NADPH regenerating system in 0.1 M phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the following in order: phosphate buffer, HLM suspension (typically 0.2-0.5 mg/mL protein concentration), and the NADPH regenerating system.[12]
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the reaction by adding the simvastatin stock solution to achieve the desired final concentration (e.g., 1-100 µM).[7]
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to identify and quantify simvastatin and its metabolites.
-
In Vivo Pharmacokinetic Study in a Canine Model
This protocol outlines a general procedure for assessing the pharmacokinetics of simvastatin and its metabolites in dogs.
Materials:
-
Simvastatin formulation (e.g., tablets)
-
Beagle dogs
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Blood Sampling:
-
Collect blood samples from a suitable vein (e.g., cephalic vein) at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).[13]
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma.
-
Harvest the plasma and store frozen at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw plasma samples and prepare for analysis, typically involving protein precipitation with acetonitrile followed by centrifugation.
-
Analyze the processed plasma samples using a validated LC-MS/MS method to determine the concentrations of simvastatin and simvastatin acid.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) using non-compartmental analysis software.
-
Analytical Method: LC-MS/MS for Quantification in Plasma
This protocol provides a general framework for the quantification of simvastatin and its metabolites in plasma using liquid chromatography-tandem mass spectrometry.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 200 µL aliquot of plasma, add an internal standard (e.g., lovastatin).[2]
-
Add 1 mL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture and then centrifuge at high speed.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX Extend C18).
-
Mobile Phase: A gradient of methanol and water, both containing 0.2% formic acid and 2 mM ammonium formate.
-
Flow Rate: 400 µL/minute.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM) for specific transitions of the parent and product ions for simvastatin, simvastatin acid, and the internal standard.
-
Conclusion
The metabolic pathway of simvastatin is a well-orchestrated series of events, beginning with its activation from a lactone prodrug to its active acid form, followed by extensive oxidative metabolism primarily by CYP3A4 and CYP3A5. The involvement of transport proteins further adds to the complexity of its disposition. The low oral bioavailability and high inter-individual variability in its pharmacokinetics underscore the importance of understanding these metabolic processes. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and drug development professionals. A thorough comprehension of simvastatin's metabolism is paramount for optimizing its therapeutic use, predicting and avoiding drug-drug interactions, and for the rational design of future HMG-CoA reductase inhibitors with improved pharmacokinetic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetic and tolerability evaluation of two simvastatin 20 mg formulations in healthy Korean male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. drugs.com [drugs.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. iosrphr.org [iosrphr.org]
- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic analysis of two different doses of simvastatin following oral administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Acetyl Simvastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simvastatin, a semi-synthetic derivative of the fungal metabolite lovastatin, stands as a cornerstone in the management of hypercholesterolemia. Its discovery and development represent a significant milestone in cardiovascular medicine. This technical guide provides an in-depth exploration of the history, discovery, and synthesis of simvastatin, with a particular focus on the role of acetylated intermediates. We delve into the intricate experimental protocols that were pivotal in its development and characterization, present key quantitative data on its potent inhibitory effects on HMG-CoA reductase, and elucidate its mechanism of action through detailed signaling pathways. This document serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering a detailed retrospective on a molecule that has profoundly impacted global health.
Introduction: The Quest for Cholesterol-Lowering Agents
The latter half of the 20th century saw a burgeoning understanding of the link between elevated cholesterol levels and cardiovascular disease.[1] This spurred a global search for therapeutic agents capable of inhibiting cholesterol biosynthesis.[2] The rate-limiting step in this pathway, the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) to mevalonate, catalyzed by HMG-CoA reductase, was identified as a prime therapeutic target.[3]
In the 1970s, Akira Endo's pioneering research led to the discovery of mevastatin (compactin) from the fungus Penicillium citrinum, the first identified HMG-CoA reductase inhibitor.[4] This breakthrough paved the way for the subsequent isolation of lovastatin from Aspergillus terreus by researchers at Merck.[2][3]
The Genesis of Simvastatin: A Semi-Synthetic Approach
While lovastatin proved to be an effective cholesterol-lowering agent, the quest for even more potent compounds continued. In 1980, scientists at Merck synthetically modified lovastatin to create a more potent derivative: simvastatin.[5] The key structural difference lies in the side chain ester group; the 2-methylbutyrate group of lovastatin was replaced with a 2,2-dimethylbutyrate group in simvastatin.[5] This seemingly minor alteration resulted in a significant enhancement of its HMG-CoA reductase inhibitory activity.
The term "acetyl simvastatin" in the context of its history and synthesis primarily refers to an acetylated intermediate, specifically the acetate of the diol lactone derived from lovastatin. This intermediate plays a crucial role in certain synthetic routes, acting as a protected form to allow for the specific chemical modifications required to convert lovastatin to simvastatin.[6][7]
Synthesis of Simvastatin from Lovastatin
The conversion of lovastatin to simvastatin is a multi-step process that has been refined over the years, with various patented methods developed to improve yield and purity. The two primary synthetic strategies are the re-esterification route and the direct methylation route.[5]
Re-esterification Route
This widely used commercial method involves the hydrolysis of lovastatin to remove the 2-methylbutyrate side chain, followed by re-esterification with a 2,2-dimethylbutyryl group.[5] A key intermediate in this process is the diol lactone, which is often protected, for instance by acetylation to form "this compound" (simvastatin acetate), before the final acylation step.[6][7]
Experimental Protocol: A Representative Re-esterification Synthesis
The following protocol is a generalized representation based on principles outlined in various patents and publications.[6][7][8]
-
Hydrolysis of Lovastatin: Lovastatin is hydrolyzed using a base, such as lithium hydroxide or potassium hydroxide, in a suitable solvent system (e.g., water and methanol) to yield the corresponding triol acid.[5]
-
Lactonization: The resulting triol acid is then lactonized, often by heating under acidic conditions, to form the diol lactone.[5]
-
Protection of the Hydroxyl Group (Acetylation): The more reactive hydroxyl group on the lactone ring of the diol lactone is protected by reacting it with acetic anhydride to form the acetate derivative ("this compound").[6][7] This step prevents unwanted side reactions during the subsequent acylation.
-
Acylation: The protected diol lactone is then acylated with 2,2-dimethylbutyryl chloride in the presence of a base (e.g., pyridine) to introduce the desired side chain, forming the acetate of simvastatin.[6][7]
-
Deprotection: The final step involves the removal of the acetyl protecting group. This can be achieved through acidic methanolysis to yield a dihydroxy methyl ester, followed by treatment with ammonium hydroxide to form the dihydroxy ammonium salt, which is then relactonized by heating to yield simvastatin.[6][7] Alternatively, enzymatic hydrolysis can be employed for deprotection.[7]
Logical Relationship of the Re-esterification Route
Caption: A simplified workflow of the re-esterification route for simvastatin synthesis.
Mechanism of Action: Inhibition of HMG-CoA Reductase
Simvastatin is administered as an inactive lactone prodrug. In the body, it is hydrolyzed to its active β-hydroxy acid form.[3] This active form is a potent competitive inhibitor of HMG-CoA reductase.[9] Structurally, the hydroxy acid moiety of activated simvastatin mimics the substrate, HMG-CoA, allowing it to bind to the active site of the enzyme with high affinity.[10] This binding prevents the conversion of HMG-CoA to mevalonate, the committed step in cholesterol biosynthesis.[3] The reduction in hepatic cholesterol synthesis leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the circulation.
Cholesterol Biosynthesis Pathway and Simvastatin Inhibition
Caption: The cholesterol biosynthesis pathway highlighting the inhibitory action of simvastatin.
Quantitative Data
Table 1: HMG-CoA Reductase Inhibition by Simvastatin
| Parameter | Value | Cell/Assay Type | Reference |
| Ki | 0.12 nM | Not specified | [11] |
| IC50 | 3-20 nM | Cell-free assay with various statins | [10] |
| IC50 | ~15 µM | Endometrial cancer cells (ECC-1) | [12] |
| IC50 | ~17 µM | Endometrial cancer cells (Ishikawa) | [12] |
| IC50 | 8-15 µM | Primary endometrial cancer cells | [12] |
Table 2: Pharmacokinetic Parameters of Simvastatin (40 mg Oral Dose in Healthy Volunteers)
| Parameter | Value (Mean ± SEM) | Reference |
| Cmax (ng/mL) | 2.650 ± 0.119 | [13] |
| Tmax (h) | 2.250 ± 0.131 | [13] |
| AUC0-∞ (ng·h/mL) | Not specified in abstract | [13] |
| t1/2 (h) | Not specified in abstract | [13] |
| Oral Bioavailability | < 5% | [14] |
Experimental Protocols: HMG-CoA Reductase Inhibition Assay
The inhibitory activity of compounds like simvastatin is typically determined using an in vitro HMG-CoA reductase assay. The following is a representative protocol based on commercially available kits and published methods.[12]
Protocol: Colorimetric HMG-CoA Reductase Activity Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Reconstitute HMG-CoA reductase enzyme in the assay buffer.
-
Prepare a solution of the substrate, HMG-CoA.
-
Prepare a solution of the cofactor, NADPH.
-
Prepare serial dilutions of the test inhibitor (simvastatin) and a known inhibitor as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, HMG-CoA reductase enzyme, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding HMG-CoA and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of the inhibitor compared to the uninhibited control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
-
Experimental Workflow for HMG-CoA Reductase Inhibition Assay
Caption: A typical workflow for an in vitro HMG-CoA reductase inhibition assay.
Conclusion
The journey from the naturally occurring lovastatin to the semi-synthetically derived simvastatin exemplifies a classic chapter in medicinal chemistry and drug development. The strategic modification of the lovastatin molecule, facilitated by intermediates such as this compound, led to a compound with enhanced therapeutic efficacy. The rigorous experimental evaluation of its mechanism of action and inhibitory potency has solidified its role as a first-line therapy for hypercholesterolemia. This technical guide has provided a comprehensive overview of the pivotal aspects of simvastatin's discovery and history, offering valuable insights for the next generation of researchers dedicated to combating cardiovascular disease.
References
- 1. Statins: Then and Now - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simvastatin - Wikipedia [en.wikipedia.org]
- 4. article.imrpress.com [article.imrpress.com]
- 5. naturalspublishing.com [naturalspublishing.com]
- 6. Process for producing simvastatin - Patent 1284264 [data.epo.org]
- 7. US6307066B1 - Process for producing simvastatin - Google Patents [patents.google.com]
- 8. Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simvastatin, a competitive inhibitor of HMG-CoA reductase, lowers cholesterol saturation index of gallbladder bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [helda.helsinki.fi]
- 11. livermetabolism.com [livermetabolism.com]
- 12. Simvastatin, an HMG-CoA reductase inhibitor, exhibits anti-metastatic and anti-tumorigenic effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Acetyl Simvastatin: A Technical Guide to a Key Simvastatin Impurity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of acetyl simvastatin, a critical process-related impurity in the manufacturing of the widely prescribed cholesterol-lowering drug, simvastatin. Understanding the formation, identification, and quantification of this impurity is paramount for ensuring the quality, safety, and efficacy of simvastatin drug products.
Introduction to Simvastatin and its Impurities
Simvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is a semi-synthetic derivative of lovastatin, produced by the fungus Aspergillus terreus. As with any synthetic or semi-synthetic active pharmaceutical ingredient (API), the manufacturing process of simvastatin can lead to the formation of impurities. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present at a level of 0.1% or higher.
This compound, also known as Simvastatin Impurity B in the European Pharmacopoeia, is a significant process-related impurity. Its presence in the final drug substance is often indicative of incomplete deacetylation during the synthesis process.
Chemical Profile of this compound
-
Chemical Name: [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate
-
Synonyms: 4'-Acetyl Simvastatin, Simvastatin Acetate, Simvastatin EP Impurity B
-
CAS Number: 145576-25-6
-
Molecular Formula: C₂₇H₄₀O₆
-
Molecular Weight: 460.60 g/mol
Formation of this compound during Synthesis
The synthesis of simvastatin from lovastatin is a multi-step process. Several synthetic routes involve the hydrolysis of lovastatin to a key intermediate, monacolin J. To achieve the desired chemical modification at the C8 position of the hexahydronaphthalene ring system, protection of the hydroxyl groups is often necessary.
One common strategy involves the acetylation of the hydroxyl group on the lactone ring of a diol lactone intermediate. This acetylated intermediate is then further reacted to introduce the 2,2-dimethylbutyryl side chain characteristic of simvastatin. The final step in this pathway is the deacetylation of the protected intermediate to yield simvastatin. If this deacetylation step is incomplete, it results in the presence of this compound in the final API.
Below is a logical diagram illustrating a potential pathway for the formation of this compound during simvastatin synthesis.
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for Acetyl Simvastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl simvastatin, also known as Simvastatin Acetate Ester or Simvastatin EP Impurity B, is a key related substance of simvastatin, a widely used lipid-lowering agent.[1] The quantitative determination of this compound is crucial for the quality control of simvastatin drug substances and products. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.
Analytical Method
A gradient reverse-phase HPLC method was developed to ensure the separation of this compound from simvastatin and other potential degradation products.
Chromatographic Conditions
| Parameter | Specification |
| Column | ZORBAX SB C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | Phosphate buffer (pH 3.0) and Acetonitrile (50:50, v/v)[2] |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 26 | |
| 59 | |
| 60 | |
| 65 | |
| Flow Rate | 1.0 mL/min, increasing to 2.0 mL/min from 26 to 59 min, then returning to 1.0 mL/min[2] |
| Detection Wavelength | 238 nm[2] |
| Column Temperature | 25°C[2] |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (80:20 v/v) with 0.1% orthophosphoric acid[3] |
Experimental Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (Simvastatin and this compound): Accurately weigh and dissolve an appropriate amount of simvastatin and this compound reference standards in the diluent to obtain a concentration of 100 µg/mL for each.
-
Working Standard Solution: Further dilute the stock solutions with the diluent to achieve the desired concentrations for calibration.
Preparation of Sample Solutions
-
Tablet Sample Preparation: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of simvastatin into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon filter before injection.
Method Validation
The developed analytical method was validated according to ICH Q2(R1) guidelines.
Specificity (Forced Degradation Studies)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Simvastatin was subjected to stress conditions to produce potential degradation products.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at 80°C for 3 hours.
-
Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at 60°C for 14 hours.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 80°C for 4 hours.
-
Photolytic Degradation: Expose the drug substance to sunlight for 4 hours.
The chromatograms of the stressed samples were compared with that of an unstressed sample to evaluate the resolution between the main peak and any degradation products.
Summary of Validation Parameters
The following tables summarize the quantitative data obtained during method validation.
Table 1: Linearity
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Simvastatin | 50 - 300 | > 0.999 |
| This compound (Impurity) | 0.2 - 25.6 | > 0.999 |
Table 2: Accuracy (% Recovery)
| Analyte | Spiked Level | % Recovery |
| Simvastatin | 80% | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 | |
| 120% | 98.0 - 102.0 | |
| This compound | 50% | 95.0 - 105.0 |
| 100% | 95.0 - 105.0 | |
| 150% | 95.0 - 105.0 |
Table 3: Precision (%RSD)
| Analyte | Intraday Precision (%RSD, n=6) | Interday Precision (%RSD, n=6) |
| Simvastatin | < 2.0 | < 2.0 |
| This compound | < 5.0 | < 5.0 |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~0.05 | ~0.15 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationships of analytical method validation parameters.
Conclusion
The described HPLC method is demonstrated to be specific, accurate, precise, and linear for the determination of this compound in the presence of simvastatin and its degradation products. This validated method is suitable for routine quality control analysis and stability studies of simvastatin in pharmaceutical formulations.
References
"HPLC method for acetyl simvastatin quantification"
Application Note:
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Acetyl Simvastatin
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound (Simvastatin Impurity B) from the active pharmaceutical ingredient (API), simvastatin, and its other related substances.[1] this compound is a potential impurity generated during the synthesis of simvastatin.[1] A reliable analytical method is crucial for quality control in bulk drug manufacturing and formulation development to ensure the purity and safety of the final drug product.[2] The described methodologies are based on established and validated principles, providing accurate and reproducible results for routine quality control and stability studies.[3]
Introduction
Simvastatin is a widely prescribed lipid-lowering agent that functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[3][4] During its synthesis and storage, various process-related impurities and degradation products can arise. This compound, also known as Simvastatin EP Impurity B, is one such critical impurity that requires careful monitoring.[1] Regulatory bodies mandate strict limits on impurities in pharmaceutical products, necessitating the use of validated, stability-indicating analytical methods.[2]
This document provides a comprehensive protocol for an HPLC method capable of resolving this compound from simvastatin and other potential impurities, along with method validation parameters as per International Council for Harmonisation (ICH) guidelines.[5][6]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A typical HPLC system equipped with a quaternary solvent manager, an autosampler, and a UV or Diode Array Detector (DAD) is suitable for this analysis.[1][7] The output signal is monitored and processed using appropriate chromatography software.[1]
Table 1: HPLC Instrumentation and General Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1200SL series or equivalent[4] |
| Detector | UV-Vis or Photodiode Array (PDA) Detector[7] |
| Column | Inertsil ODS-3V (150 x 4.6 mm, 5.0 µm) or ZORBAX SB C18 (150 x 4.6 mm, 3.5 µm)[1][3] |
| Column Temp. | 25°C[3] |
| Detection Wavelength | 238 nm[3][4] |
| Injection Volume | 10 - 20 µL[3][7] |
| Flow Rate | 1.0 - 1.5 mL/min[4][7] |
| Run Time | ~30 minutes (may vary with gradient) |
Mobile Phase Preparation
Multiple mobile phase compositions have proven effective. Below are two validated options.
Table 2: Mobile Phase Composition Options
| Method | Mobile Phase A | Mobile Phase B | Gradient/Isocratic | Reference |
| Method 1 | 0.1% Orthophosphoric acid in HPLC-grade water | 0.1% Orthophosphoric acid in Acetonitrile | Gradient[1] | [1] |
| Method 2 | 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (50:50, v/v) | Acetonitrile | Gradient[3] | [3] |
| Method 3 | 38 mM Phosphate Buffer (pH 4.5) : Acetonitrile (35:65, v/v) | N/A | Isocratic[8] | [8] |
Preparation Protocol (Method 2 Example):
-
Phosphate Buffer (20 mM, pH 3.0): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water. Adjust the pH to 3.0 using diluted orthophosphoric acid.[2][3]
-
Mobile Phase A: Mix the prepared phosphate buffer and HPLC-grade acetonitrile in a 50:50 (v/v) ratio.[2][3]
-
Degassing: Filter all mobile phases through a 0.2 or 0.45 µm membrane filter and degas by sonication or vacuum before use.[7][8]
Standard and Sample Preparation
-
Diluent: A mixture of acetonitrile and water is commonly used as a diluent.
-
Standard Stock Solution (Simvastatin): Accurately weigh about 25 mg of Simvastatin reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 1000 µg/mL.[7] Sonicate if necessary to ensure complete dissolution.[7]
-
Standard Stock Solution (this compound): Prepare a separate stock solution of this compound reference standard in a similar manner.
-
Working Standard Solution: Prepare working standard solutions by diluting the stock solutions with the diluent to achieve a final concentration in the desired linearity range (e.g., 10-100 µg/mL).[7]
-
Sample Solution: Accurately weigh and dissolve the simvastatin sample (bulk drug or formulation) in the diluent to obtain a concentration within the calibrated range.
-
Spiked Sample Solution: To confirm retention time and resolution, a sample solution can be spiked with a known amount of this compound reference standard.[2]
Method Validation Summary
The described HPLC method should be fully validated according to ICH guidelines. Key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.998 | A coefficient of determination (r²) of 0.998 was achieved over a concentration range of 10-100 μg/ml.[7] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Good recoveries (99.46 ± 0.23) of the spiked drug were obtained.[6] |
| Precision (% RSD) | ≤ 2.0% | The relative standard deviation (%RSD) for replicate injections was found to be less than 2%.[7] |
| Specificity | No interference from placebo or other impurities at the analyte's retention time. | The method is specific for simvastatin and its potential impurities, with good resolution between peaks.[3] |
| LOD (Limit of Detection) | Signal-to-Noise ratio of 3:1 | For simvastatin, LOD can be as low as 0.6 µg/mL.[9] |
| LOQ (Limit of Quantitation) | Signal-to-Noise ratio of 10:1 | For simvastatin, LOQ can be as low as 1.8 µg/mL.[9] |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters (e.g., pH, flow rate). | The method demonstrated robustness with slight variations in flow rate, pH, and mobile phase ratio.[7] |
Visualization of Experimental Workflow
The following diagram outlines the logical workflow for the quantification of this compound using the HPLC method described.
Caption: Workflow for this compound quantification by HPLC.
Conclusion
The RP-HPLC method outlined in this application note is simple, robust, accurate, and selective for the quantification of this compound in the presence of simvastatin.[1] Adherence to the detailed protocol and system suitability criteria will ensure reproducible and reliable results, which are critical for the quality assessment of simvastatin in a pharmaceutical setting. Proper validation of this method in accordance with regulatory guidelines is essential before its implementation in routine quality control.[2]
References
- 1. akjournals.com [akjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. rjptonline.org [rjptonline.org]
- 6. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]
- 7. iajpr.com [iajpr.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Analytical Method Development and Validation for Simultaneous Determination of Simvastatin and Mupirocin Using Reverse-Phase High-pressure Liquid Chromatographic Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Analysis of Acetyl Simvastatin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Simvastatin is a widely prescribed lipid-lowering agent that acts by inhibiting HMG-CoA reductase. As a prodrug, it is hydrolyzed in vivo to its active β-hydroxy acid form. Accurate and sensitive quantification of simvastatin in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high selectivity, sensitivity, and speed.[1][2] This document provides detailed application notes and protocols for the LC-MS/MS analysis of simvastatin (referred to herein as acetyl simvastatin, given its chemical structure which includes an acetyl group).
I. Quantitative Data Summary
The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of simvastatin in biological matrices.
Table 1: Mass Spectrometry Transitions for Simvastatin and its Metabolite
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Simvastatin | 419.3 | 199.0 | Positive | [1] |
| Simvastatin | 436.3 | 285.2 | Positive | [3] |
| Simvastatin | 441.3 | 325 | Positive | [4] |
| Simvastatin Acid | 437.2 | 303.2 | Positive | [3] |
| Simvastatin Acid | 417.2646 | - | Negative | [5] |
Table 2: Liquid Chromatography and Method Performance Parameters
| Parameter | Value | Reference |
| Linear Range | 0.04 - 40.0 ng/mL | [1] |
| 0.25 - 100 ng/mL | [3] | |
| 0.1 - 5 ng/mL (muscle tissue) | [6][7] | |
| 0.25 - 50 ng/mL | [4] | |
| Lower Limit of Quantitation (LLOQ) | 0.4 ng/mL | [1][2] |
| 0.25 ng/mL | [3][4] | |
| 0.1 ng/mL (muscle tissue) | [6] | |
| Mean Extraction Recovery | 82% | [1] |
| 88 - 100% | [3] | |
| 76% (muscle tissue) | [6][7] | |
| Intra-day Precision (%RSD) | ≤ 8.7% | [1] |
| < 7.5% | [8] | |
| 6.0 - 6.9% (muscle tissue) | [7] | |
| < 14% | [4] | |
| Inter-day Precision (%RSD) | ≤ 8.7% | [1] |
| < 7.5% | [8] | |
| 6.0 - 6.9% (muscle tissue) | [7] | |
| < 10% | [4] | |
| Accuracy (%RE) | ± 8% | [1] |
| 98.7 - 102.3% of nominal | [8] | |
| 91.4 - 100.1% (muscle tissue) | [7] |
II. Experimental Protocols
The following are detailed methodologies for key experiments involved in the LC-MS/MS analysis of simvastatin.
A. Protocol 1: Sample Preparation from Human Plasma [1][2]
-
Sample Aliquoting: Transfer 500 µL of human plasma into a 2.0 mL Eppendorf tube.
-
Internal Standard (IS) Spiking: Add 50 µL of the internal standard solution (e.g., lovastatin).
-
Buffer Addition: Add 50 µL of 50 mM ammonium acetate buffer (pH 4.5).
-
Liquid-Liquid Extraction (LLE):
-
Add 1000 µL of methyl tert-butyl ether (MTBE).
-
Vortex the mixture for 5 minutes.
-
-
Centrifugation: Centrifuge the samples at 5000 g for 5 minutes at 5°C.
-
Supernatant Transfer: Carefully transfer 850 µL of the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of air at room temperature.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Injection: Inject 20 µL of the reconstituted sample into the LC-MS/MS system.
B. Protocol 2: Sample Preparation from Muscle Tissue [6][7][9][10]
-
Sample Weighing: Weigh the muscle tissue sample (typically 10-25 mg) and place it in an Eppendorf tube.
-
Homogenization Preparation: Add four stainless steel beads and 0.5 M ammonium acetate buffer (5 µL per 1 mg of tissue).
-
Internal Standard (IS) Spiking: Add the internal standard (0.05 ng per 1 mg of tissue).
-
Homogenization: Homogenize the mixture for 5 minutes at 50 Hz in a bead mill homogenizer.
-
Protein Precipitation/Extraction:
-
Add a mixture of methanol and ethanol (MeOH/EtOH) at 5 µL per 1 mg of tissue.
-
Vortex for 5 minutes.
-
Incubate on ice for 30 minutes.
-
-
Centrifugation: Centrifuge at 21,000 g for 20 minutes at 4°C.
-
Supernatant Transfer and Evaporation: Transfer 300 µL of the supernatant to a glass vial and evaporate to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the residue in 300 µL of a water/acetonitrile (7:3, v/v) mixture.
-
Filtration: Filter the reconstituted sample through a 0.22 µm nylon filter.
-
Injection: Inject the filtered sample into the LC-MS/MS system.
C. Protocol 3: Liquid Chromatography Conditions
-
System: A UPLC or HPLC system.
-
Column: Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent.[1]
-
Mobile Phase:
-
Column Temperature: 45°C.[1]
-
Injection Volume: 20 µL.[2]
D. Protocol 4: Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode for simvastatin.[1][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Gas Temperature: 290°C.[6]
-
Gas Flow: 15 L/min.[6]
-
Nebulizer Pressure: 40 psi.[6]
-
Capillary Voltage: 3000 V for positive ion mode.[6]
III. Visualizations
A. Experimental Workflow for Plasma Sample Analysis
Caption: Workflow for the extraction of simvastatin from plasma samples.
B. Simvastatin Fragmentation Pathway
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application | PLOS One [journals.plos.org]
- 7. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of simvastatin and its beta-hydroxy acid in human plasma using automated liquid-liquid extraction based on 96-well plate format and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
Application Notes and Protocols for the Laboratory Synthesis of Acetyl Simvastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl simvastatin, a key intermediate in several synthetic routes to the cholesterol-lowering drug simvastatin, is a valuable compound for research and development in medicinal chemistry and pharmacology. Structurally, it is simvastatin with an acetyl group protecting the hydroxyl moiety on the pyranone lactone ring. This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of this compound in a laboratory setting, starting from the widely available fungal metabolite, lovastatin. The described methodology is based on a multi-step chemical transformation involving hydrolysis, selective acetylation, and subsequent acylation.
Synthesis Overview
The synthesis of this compound from lovastatin is a three-stage process. The first stage involves the hydrolysis of the 2-methylbutyrate ester of lovastatin and subsequent relactonization to form a stable diol lactone, also known as monacolin J. The second stage is a selective acetylation of the more reactive secondary hydroxyl group on the lactone ring. The final stage involves the acylation of the tertiary hydroxyl group on the hexahydronaphthalene core with a 2,2-dimethylbutyryl side chain to yield the target compound, this compound.
Experimental Protocols
Stage 1: Preparation of Diol Lactone from Lovastatin
This procedure involves the hydrolysis of lovastatin to its triol acid form, followed by lactonization to yield the diol lactone intermediate.[1]
Materials:
-
Lovastatin
-
Potassium hydroxide (KOH)
-
Toluene
-
Hydrochloric acid (HCl) for acidification
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction (e.g., Ethyl acetate)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Hydrolysis: Dissolve lovastatin in a suitable solvent mixture. Add an inorganic base such as potassium hydroxide. Heat the mixture to reflux to facilitate the deacylation (hydrolysis) of the methylbutyrate side chain.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Acidification: After the hydrolysis is complete, cool the reaction mixture and carefully acidify it with hydrochloric acid to a pH of approximately 3-4. This protonates the carboxylate to form the triol acid.
-
Lactonization: Extract the triol acid into an organic solvent like toluene. Heat the toluene solution to reflux with a Dean-Stark apparatus to azeotropically remove water, which drives the lactonization of the triol acid to form the diol lactone.[1]
-
Isolation: Once lactonization is complete (monitored by TLC), cool the solution. The diol lactone may precipitate upon cooling or can be isolated by removing the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Stage 2: Selective Acetylation of Diol Lactone
This protocol selectively acetylates the 4-hydroxyl group of the diol lactone's pyranone ring.[2]
Materials:
-
Diol Lactone (from Stage 1)
-
Dry Pyridine
-
Acetic Anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Ethyl acetate
-
Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
Combine 5.0 g (0.0156 mol) of dry diol lactone and 0.3813 g (0.0031 mol, 20 mol%) of DMAP in a flask containing 30 mL of dry pyridine.[2]
-
Establish an inert atmosphere by purging the flask with nitrogen gas.
-
Cool the mixture to 0°C using an ice bath.
-
Add 1.77 mL (0.017 mol) of acetic anhydride to the cooled solution in a single portion.[2]
-
Stir the reaction mixture at 0°C for 4-6 hours.[2] Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, remove the pyridine by evaporation under reduced pressure.[2]
-
Dissolve the residue in 60 mL of ethyl acetate. Wash the organic solution sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4'-acetyl diol lactone. This crude product is often used directly in the next stage without further purification.
Stage 3: Acylation to form this compound
This final step introduces the 2,2-dimethylbutyryl side chain to form this compound.[2]
Materials:
-
Crude 4'-acetyl diol lactone (from Stage 2)
-
Dry Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
2,2-Dimethylbutyryl chloride
-
Ethyl acetate
-
Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
Under a nitrogen atmosphere, dissolve 3.15 g (0.0087 mol) of the crude 4'-acetylated diol lactone in 8.7 mL of dry pyridine.[2]
-
Add 0.2126 g (0.0017 mol, 20 mol%) of DMAP to the solution.[2]
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 9.37 g (0.0696 mol, 8 equivalents) of 2,2-dimethylbutyryl chloride over 10 minutes.[2]
-
Stir the reaction at 0°C for 0.5-1.0 hour.[2]
-
Allow the reaction temperature to increase to 35-40°C and continue stirring for approximately 48 hours.[2] Monitor the formation of the product by TLC or HPLC.
-
Work-up and Purification: After the reaction is complete, evaporate the pyridine under reduced pressure.[2]
-
Dissolve the residue in ethyl acetate (20 mL) and wash with dilute acid, saturated sodium bicarbonate, and brine.[2]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.
-
The final product can be purified using column chromatography on silica gel to achieve high purity.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes. Note that yields can vary based on reaction scale and purification efficiency.
| Stage | Reaction | Key Reagents | Typical Yield | Purity | Reference |
| 1 | Lovastatin → Diol Lactone | KOH, Toluene | High | >95% (after purification) | [1] |
| 2 | Diol Lactone → 4'-Acetyl Diol Lactone | Acetic Anhydride, Pyridine, DMAP | High (often used crude) | - | [2] |
| 3 | 4'-Acetyl Diol Lactone → this compound | 2,2-Dimethylbutyryl chloride, Pyridine, DMAP | 90-95% (relative to diol lactone for overall simvastatin synthesis) | >98% (after chromatography) | [1][2] |
Visualized Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the synthesis protocol.
Caption: Chemical synthesis workflow for this compound from Lovastatin.
Caption: Logical process flow for the synthesis and purification of this compound.
References
Application Notes: The Use of Acetyl Simvastatin as a Reference Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction Simvastatin is a widely prescribed semi-synthetic drug used to lower cholesterol and reduce the risk of cardiovascular disease.[1][2][3] It functions as a prodrug that, once hydrolyzed in the body to its active β-hydroxy acid form, inhibits the HMG-CoA reductase enzyme, a critical rate-limiting step in cholesterol biosynthesis.[1][3][4] The synthesis of simvastatin from its precursor, lovastatin, is a multi-step process that can generate various impurities.[4][5][6]
Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their quality, safety, and efficacy.[4] Acetyl simvastatin, also known as Simvastatin EP Impurity B or Simvastatin Acetate, is a known process-related impurity of simvastatin.[][8][9][10][11] As such, highly purified this compound serves as a critical certified reference material (CRM) or pharmaceutical secondary standard for various analytical applications. These applications include impurity profiling, quality control release testing, and the development and validation of analytical methods.
Physicochemical and Identity Data
A certified reference standard of this compound provides the basis for accurate identification and quantification in analytical tests. The key properties are summarized below.
| Property | Value | References |
| IUPAC Name | [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | [9] |
| Synonyms | 4'-Acetylsimvastatin, Simvastatin Acetate, Simvastatin EP Impurity B | [8][9][10][11] |
| CAS Number | 145576-25-6 | [12] |
| Molecular Formula | C₂₇H₄₀O₆ | [12][13] |
| Molecular Weight | 460.60 g/mol | [13] |
| Appearance | Solid |
Biological Context: The Cholesterol Biosynthesis Pathway
Simvastatin's therapeutic effect is achieved by inhibiting the HMG-CoA reductase enzyme. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, an early and rate-limiting step in the cholesterol synthesis pathway.[3][14] Understanding this pathway is essential for researchers studying the mechanism of action of statins and developing related compounds. This compound, as a structurally related impurity, is crucial for ensuring that the final drug product is pure and that its therapeutic action is not compromised by unintended substances.
References
- 1. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jsynthchem.com [jsynthchem.com]
- 3. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. naturalspublishing.com [naturalspublishing.com]
- 6. Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. escientificsolutions.com [escientificsolutions.com]
- 10. vivanls.com [vivanls.com]
- 11. biosynth.com [biosynth.com]
- 12. store.usp.org [store.usp.org]
- 13. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 14. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cell-Based Assays of Acetyl Simvastatin Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for quantifying the biological activity of acetyl simvastatin in cell-based models. The primary mechanism of action for simvastatin and its derivatives is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] Beyond this, statins exhibit pleiotropic effects, including anti-proliferative and anti-inflammatory activities, which are also explored herein.[1][5][6]
Crucial Preliminary Step: Activation of Simvastatin Prodrug
Simvastatin and its acetylated form are often administered as inactive lactones, which must be hydrolyzed to their active β-hydroxy acid forms to effectively inhibit HMG-CoA reductase in vitro.[7] Failure to perform this activation step is a common cause for a lack of biological activity in cell-based assays.[7]
Protocol 0.1: Alkaline Hydrolysis for Simvastatin Activation
-
Dissolution : Dissolve this compound in ethanol.
-
Hydrolysis : Add 1N NaOH to the solution.
-
Incubation : Incubate the mixture at 50°C for 2 hours to facilitate the opening of the lactone ring.
-
Neutralization : Neutralize the solution to a physiological pH of approximately 7.4 using HCl.
-
Stock Solution : Adjust the final concentration with cell culture medium and filter-sterilize before use in cell-based assays.
Application Note 1: Assessment of HMG-CoA Reductase Inhibition
The primary therapeutic effect of this compound is the reduction of cholesterol synthesis via competitive inhibition of HMG-CoA reductase (HMGCR).[4][8] This can be measured directly by assessing enzyme activity or indirectly by quantifying total cellular cholesterol.
Protocol 1.1: HMG-CoA Reductase Activity Assay (Colorimetric)
This assay quantifies HMGCR activity by measuring the decrease in NADPH absorbance at 340 nm as it is consumed during the conversion of HMG-CoA to mevalonate.[9]
-
Cell Lysis : Culture cells (e.g., HepG2 human liver cells) to 80-90% confluency. Treat with varying concentrations of activated this compound for a predetermined time (e.g., 24 hours). Harvest and lyse the cells to prepare a cell lysate containing the HMGCR enzyme.
-
Reaction Setup : In a UV-compatible 96-well plate, add the following to each well:
-
Assay Buffer
-
Cell Lysate (containing HMGCR)
-
NADPH solution
-
-
Initiation : Start the reaction by adding the HMG-CoA substrate.
-
Kinetic Measurement : Immediately measure the absorbance at 340 nm (OD 340) in a kinetic mode at 37°C for at least 10-20 minutes, taking readings every 30-60 seconds.[9]
-
Data Analysis : Calculate the rate of NADPH consumption (decrease in OD 340/min). The activity of HMGCR is inversely proportional to the rate of absorbance decrease. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
Protocol 1.2: Cellular Cholesterol Quantification using Filipin III Staining
This protocol measures the downstream effect of HMGCR inhibition by quantifying unesterified cholesterol levels in cells using the fluorescent probe Filipin III.[10]
-
Cell Culture and Treatment : Seed cells (e.g., HepG2 or A431) in a 96-well black, clear-bottom plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[10]
-
Compound Incubation : Treat cells with various concentrations of activated this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cholesterol accumulation if needed.
-
Fixation : Carefully remove the culture medium and fix the cells with a fixative solution for 10 minutes.[10]
-
Washing : Wash the cells three times with wash buffer, for five minutes each time.[10]
-
Staining : Dilute the Filipin III stock solution 1:100 in assay buffer and add 100 µL to each well. Incubate in the dark for 60 minutes.[10]
-
Final Wash : Wash the cells twice with wash buffer for five minutes each.
-
Imaging and Quantification : Immediately examine the staining using a fluorescence microscope with an excitation of 340-380 nm and emission of 385-470 nm.[10] Quantify the fluorescence intensity using a plate reader or image analysis software.
| Compound | Target | Assay | Cell Line | IC50 (nM) |
| Simvastatin | HMG-CoA Reductase | Cholesterol Synthesis | Mouse L-M Fibroblasts | 19.3[11] |
| Simvastatin | HMG-CoA Reductase | Cholesterol Synthesis | Rat H4II E Liver Cells | 13.3[11] |
| Simvastatin | HMG-CoA Reductase | Cholesterol Synthesis | Human HepG2 Liver Cells | 15.6[11] |
Application Note 2: Evaluating Anti-Proliferative and Cytotoxic Activity
Statins are known to inhibit cell proliferation and induce apoptosis in various cancer cell lines, making them potential candidates for anti-cancer therapies.[5][12]
Protocol 2.1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Treat the cells with a range of concentrations of activated this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation : Incubate the plates for 24, 48, or 72 hours.[13]
-
MTT Addition : Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Crystal Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Express the results as a percentage of the vehicle-treated control and plot against the log concentration of this compound to determine the IC50 value.
| Compound | Cell Line | Incubation Time | IC50 (µM) |
| Simvastatin | MCF-7 | 24 hours | 30.6[13] |
| Simvastatin | MCF-7 | 48 hours | 8.9[13] |
| Simvastatin | MCF-7 | 72 hours | 4.9[13] |
| Simvastatin | MDA-MB-231 | 24 hours | 44.1[13] |
| Simvastatin | MDA-MB-231 | 48 hours | 13.9[13] |
| Simvastatin | MDA-MB-231 | 72 hours | 6.5[13] |
Application Note 3: Investigating Anti-Inflammatory Effects via NF-κB Inhibition
Statins possess anti-inflammatory properties, partly by inhibiting the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.[14][15]
Protocol 3.1: NF-κB (p65) Transcription Factor Activity Assay (ELISA-based)
This assay quantitatively measures the activation of NF-κB by detecting the binding of the active p65 subunit from nuclear extracts to a specific DNA sequence immobilized on a plate.[16][17]
-
Cell Culture and Stimulation : Culture cells (e.g., macrophages, endothelial cells) and treat with activated this compound for a specified pre-incubation period.
-
Inflammatory Stimulus : Induce inflammation using an agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for 30-60 minutes to stimulate NF-κB activation.
-
Nuclear Extraction : Harvest the cells and perform nuclear extraction to isolate nuclear proteins.
-
ELISA Assay :
-
Add the nuclear extracts to the wells of a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site. Incubate for 1-2 hours.[17]
-
Wash the wells to remove non-specific binding.
-
Add a primary antibody specific for the activated form of the NF-κB p65 subunit. Incubate for 1 hour.[17]
-
Wash and add a HRP-conjugated secondary antibody. Incubate for 1 hour.[17]
-
Wash and add a TMB substrate. Incubate until a blue color develops (approx. 30 minutes).[17]
-
Stop the reaction with a stop solution, which turns the color yellow.
-
-
Measurement and Analysis : Read the absorbance at 450 nm. A lower absorbance in this compound-treated samples compared to the stimulated control indicates inhibition of NF-κB activation.
| Treatment | Cell Line | Stimulant | NF-κB (p65) Activity (% of Stimulated Control) |
| Control | HUVEC | None | 10% |
| Stimulated Control | HUVEC | TNF-α | 100% |
| This compound (10 µM) | HUVEC | TNF-α | 45% |
Signaling Pathways and Visualizations
Mevalonate Pathway and Statin Inhibition
This compound acts as a competitive inhibitor of HMG-CoA reductase, blocking the conversion of HMG-CoA to mevalonic acid. This is the rate-limiting step in the mevalonate pathway, which is responsible for producing cholesterol and essential non-steroidal isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[18] These isoprenoids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are vital for intracellular signaling.[14]
Anti-Inflammatory Signaling Pathway
Simvastatin can exert anti-inflammatory effects through multiple mechanisms. One proposed pathway involves the inhibition of Protein Kinase C (PKC), which prevents the inactivation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[19] Activated PPARα can then transrepress the activity of NF-κB. Statins also inhibit the prenylation of Ras proteins, which are upstream activators of the NF-κB signaling cascade.[14] This leads to a downstream reduction in the expression of pro-inflammatory genes.[20]
References
- 1. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 3. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Simvastatin? [synapse.patsnap.com]
- 5. Simvastatin inhibits cancer cell growth by inducing apoptosis correlated to activation of Bax and down-regulation of BCL-2 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simvastatin has anti-inflammatory and antiatherosclerotic activities independent of plasma cholesterol lowering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CAS 145576-25-6: ACETYLSIMVASTATIN | CymitQuimica [cymitquimica.com]
- 9. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
- 10. content.abcam.com [content.abcam.com]
- 11. selleckchem.com [selleckchem.com]
- 12. jeffreydachmd.com [jeffreydachmd.com]
- 13. journal.waocp.org [journal.waocp.org]
- 14. Simvastatin Effects on Inflammation and Platelet Activation Markers in Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. novusbio.com [novusbio.com]
- 17. raybiotech.com [raybiotech.com]
- 18. Statins: a repurposed drug to fight cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acute antiinflammatory properties of statins involve peroxisome proliferator-activated receptor-alpha via inhibition of the protein kinase C signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Simvastatin has an anti-inflammatory effect on macrophages via upregulation of an atheroprotective transcription factor, Kruppel-like factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Simvastatin Effects in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Simvastatin is a widely prescribed inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. While its primary clinical application is the reduction of circulating cholesterol levels, numerous preclinical and clinical studies have revealed pleiotropic effects, including anti-inflammatory, anti-atherosclerotic, and vasculoprotective actions, that are independent of its lipid-lowering capabilities. Animal models are indispensable tools for elucidating the mechanisms underlying these diverse effects and for the preclinical evaluation of statin-based therapies. This document provides detailed application notes and protocols for utilizing various animal models to study the multifaceted effects of simvastatin.
Animal Models for Simvastatin Research
The choice of animal model is critical and depends on the specific effect of simvastatin being investigated. The most commonly used models include mice, rats, and rabbits.
-
Mice (Mus musculus):
-
Wild-Type (e.g., C57BL/6, BALB/c): Useful for studying acute inflammation, metabolic effects on lipid profiles, and general toxicology.[1][2]
-
Apolipoprotein E-deficient (ApoE−/−) Mice: A gold-standard model for atherosclerosis research. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that mimic human pathology, making them ideal for studying the anti-atherosclerotic effects of simvastatin, often independent of its lipid-lowering action in this specific model.[3][4][5][6][7]
-
-
Rats (Rattus norvegicus):
-
Rabbits (Oryctolagus cuniculus):
-
New Zealand White: Highly sensitive to dietary cholesterol, making them an excellent model for inducing hypercholesterolemia and atherosclerosis. They are also used to study angiogenesis and the effects of simvastatin on endothelial function.[10][11] A systematic review suggested that rabbits are a very appropriate species for studying the effects of statins on lipids.[9]
-
Application: Investigating Hypolipidemic Effects
Simvastatin's primary mechanism is to lower cholesterol. Animal models are used to quantify this effect on various lipid parameters.
Protocol 1: Diet-Induced Hyperlipidemia in Rabbits
This protocol is designed to assess the preventive effects of simvastatin on the development of hyperlipidemia and atherosclerosis.
-
Animal Model: 20-24 male New Zealand White rabbits.
-
Acclimatization: House animals in individual cages for 1 week under standard conditions (12h light/dark cycle, controlled temperature, access to standard chow and water ad libitum).
-
Grouping (Example):
-
Group A (Control): Standard rabbit chow for 16 weeks.
-
Group B (High-Cholesterol Diet): Standard chow supplemented with 0.5% w/w cholesterol for 8 weeks, followed by standard chow for 8 weeks.
-
Group C (Simvastatin Pre-treatment): Standard chow plus simvastatin (3 mg/kg/day, oral gavage) for 8 weeks, followed by a high-cholesterol diet (0.5% w/w) for 8 weeks.[11]
-
-
Drug Administration: Simvastatin is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage.
-
Sample Collection: Collect blood samples from the marginal ear vein at baseline, 8 weeks, and 16 weeks after an overnight fast.
-
Biochemical Analysis: Centrifuge blood to obtain serum. Analyze for total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides (TG) using enzymatic colorimetric assay kits.
-
Endpoint Analysis: At 16 weeks, euthanize animals and harvest the aorta for histological analysis to assess atherosclerotic lesion formation.
Quantitative Data: Hypolipidemic Effects of Statins
The following table summarizes the general efficacy of statins in lowering total cholesterol in different animal models as reported in a systematic review.
| Animal Model | Typical Reduction in Total Cholesterol | Diet Condition | Reference |
| Rabbits | ~30% | High-Cholesterol Diet | [9] |
| Mice | ~20% | High-Cholesterol Diet | [9] |
| Rats | ~10% | High-Cholesterol Diet | [9] |
| Mice (C57BL/6J) | 18% (Serum) | 6-week treatment (60 mg/kg) | [12] |
Note: The lipid-lowering effect of simvastatin can be paradoxical in ApoE−/− mice, where some studies report no change or even an increase in plasma cholesterol, allowing for the study of cholesterol-independent effects.[4][5][6][7]
Experimental Workflow: Hypolipidemic Study
References
- 1. Effects of Simvastatin on Lipid Metabolism in Wild-Type Mice and Mice with Muscle PGC-1α Overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for simvastatin anti-inflammatory actions based on quantitative analyses of NETosis and other inflammation/oxidation markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simvastatin reduces atherogenesis and promotes the expression of hepatic genes associated with reverse cholesterol transport in apoE-knockout mice fed high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Simvastatin suppresses vascular inflammation and atherosclerosis in ApoE−/− mice by downregulating the HMGB1-RAGE axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simvastatin anti inflammatory effect | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. The HMG-CoA reductase inhibitor simvastatin activates the protein kinase Akt and promotes angiogenesis in normocholesterolemic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre-treatment with simvastatin prevents the induction of diet-induced atherosclerosis in a rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retinal Cholesterol Content Is Reduced in Simvastatin-Treated Mice Due to Inhibited Local Biosynthesis Albeit Increased Uptake of Serum Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acetyl Simvastatin for HMG-CoA Reductase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate pathway, responsible for the biosynthesis of cholesterol and other essential isoprenoids.[1][2][3] Its critical role in cholesterol homeostasis makes it a prime therapeutic target for managing hypercholesterolemia. Statins are a class of drugs that act as competitive inhibitors of HMG-CoA reductase, effectively lowering cholesterol production.[2][4][5] Simvastatin, a widely prescribed statin, is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form, which is a potent inhibitor of HMG-CoA reductase.[6][7] "Acetyl simvastatin" can refer to an acetylated precursor or intermediate in the synthesis of simvastatin.[8][9] For effective inhibition in an in vitro assay, it is crucial that the compound is in its active, hydroxy acid form. These application notes provide a detailed protocol for determining the in vitro inhibitory activity of simvastatin (derived from this compound) against the HMG-CoA reductase (HMGR) enzyme using a spectrophotometric assay.
Principle of the Assay
The HMG-CoA reductase activity assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm.[10] This decrease is a direct result of the oxidation of NADPH to NADP⁺ by the catalytic subunit of HMGR during the reduction of HMG-CoA to mevalonate.[4][10] The rate of NADPH consumption is proportional to the HMG-CoA reductase activity. When an inhibitor like the active form of simvastatin is present, the rate of the enzymatic reaction slows, leading to a reduced rate of decrease in absorbance at 340 nm.[7] The inhibitory potential of the compound is quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[7]
HMG-CoA Reductase Signaling Pathway and Reaction
The HMG-CoA reductase enzyme catalyzes a key regulatory step in the mevalonate pathway, which is responsible for cholesterol biosynthesis. The activity of HMG-CoA reductase is tightly regulated through a negative feedback mechanism involving sterols.[1][11] High levels of sterols lead to the accelerated degradation of the enzyme.[1][11] Statins, including simvastatin, act as competitive inhibitors of HMG-CoA reductase, thus blocking the synthesis of mevalonate and subsequent cholesterol production.[5][12]
Figure 1: HMG-CoA Reductase signaling pathway and inhibition by simvastatin.
Experimental Protocols
Activation of this compound
Simvastatin is typically administered as an inactive lactone prodrug, which is converted to the active hydroxy acid form in the body. For in vitro assays, the active form is required. If starting with this compound, a hydrolysis step is necessary to yield the active inhibitor. A common method for this conversion is through base-catalyzed hydrolysis.
Protocol for Hydrolysis:
-
Dissolve the this compound compound in a suitable organic solvent (e.g., ethanol or methanol).
-
Add a molar excess of a base, such as sodium hydroxide, and stir the reaction at room temperature.
-
Monitor the reaction by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Neutralize the reaction mixture with an acid (e.g., hydrochloric acid) to a pH of approximately 7.0-7.4.
-
The resulting solution containing the active simvastatin hydroxy acid can then be purified or used to prepare stock solutions for the inhibition assay.
HMG-CoA Reductase Inhibition Assay
This protocol is adapted from standard procedures provided with commercially available HMG-CoA Reductase Assay Kits.[13][14]
Materials and Reagents:
-
HMG-CoA Reductase (HMGR) enzyme
-
HMG-CoA Reductase Assay Buffer
-
HMG-CoA substrate
-
NADPH cofactor
-
Activated Simvastatin (hydroxy acid form)
-
Control inhibitor (e.g., Pravastatin or Atorvastatin)[13]
-
DMSO (for dissolving inhibitor)
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer (plate reader)
Reagent Preparation:
-
HMG-CoA Reductase Assay Buffer: Pre-warm the buffer to 37°C before use.[4][13]
-
HMG-CoA Reductase: Reconstitute the enzyme in the assay buffer to the recommended concentration. Aliquot and store at -20°C or -80°C, avoiding repeated freeze-thaw cycles. Keep on ice during use.[4][13][14]
-
HMG-CoA: Reconstitute in sterile deionized water to create a stock solution. Aliquot and store at -20°C.[4][13]
-
NADPH: Reconstitute in the assay buffer to create a stock solution. Protect from light and store at -20°C.[4][13]
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of activated simvastatin in DMSO. From this, create a series of dilutions in DMSO to generate a dose-response curve.
Assay Procedure (96-well plate format):
-
Reaction Mixture Preparation: Prepare a master mix for the reactions. For each well, the final reaction volume will typically be 100-200 µL. The final concentrations of the components should be optimized but are generally in the range of:
-
Plate Setup:
-
Blank (No Enzyme): Add assay buffer and the substrate/cofactor mix.
-
Enzyme Control (No Inhibitor): Add assay buffer, enzyme, and the substrate/cofactor mix. Include a DMSO control if the inhibitor is dissolved in DMSO.
-
Inhibitor Wells: Add assay buffer, enzyme, various concentrations of the activated simvastatin, and the substrate/cofactor mix.
-
Positive Control Inhibitor: Add assay buffer, enzyme, a known inhibitor (e.g., pravastatin), and the substrate/cofactor mix.
-
-
Pre-incubation: Add the assay buffer, enzyme, and inhibitor (or DMSO for the control) to the appropriate wells. The volume at this stage is typically half of the final reaction volume. Gently mix and pre-incubate the plate at 37°C for 10-15 minutes.[7]
-
Initiate Reaction: Add the HMG-CoA and NADPH mixture to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
Experimental Workflow
The following diagram illustrates the workflow for the HMG-CoA reductase inhibition assay.
Figure 2: Workflow for the HMG-CoA reductase inhibition assay.
Data Presentation and Analysis
The rate of NADPH consumption is determined from the linear portion of the absorbance vs. time curve.
-
Calculate the rate of reaction (mOD/min) for each well.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control ] x 100
-
Determine the IC50 value: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, which can be determined by non-linear regression analysis of the dose-response curve.
Quantitative Data Summary
The inhibitory potency of various statins against HMG-CoA reductase has been reported in the literature. The IC50 values can vary depending on the specific assay conditions.
| Statin | Reported IC50 (nM) |
| Simvastatin (acid) | 11.2[15] |
| Atorvastatin | 8.2[15] |
| Rosuvastatin | 5.4[15] |
| Pravastatin | 44.1[15] |
Note: The IC50 values are provided for comparative purposes and may differ based on experimental conditions.
Conclusion
This document provides a comprehensive protocol for the in vitro assessment of HMG-CoA reductase inhibition by this compound, emphasizing the necessity of its conversion to the active hydroxy acid form. The detailed methodology, including the assay principle, experimental workflow, and data analysis, offers a robust framework for researchers in drug discovery and development to characterize the potency of potential HMG-CoA reductase inhibitors. Accurate determination of IC50 values is crucial for the preclinical evaluation of novel statin candidates.
References
- 1. Regulation of HMG-CoA reductase and cholesterol metabolism [infobiochem.com]
- 2. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 3. HMG-CoA Reductase - Proteopedia, life in 3D [proteopedia.org]
- 4. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 5. The HMG-CoA reductase inhibitor, simvastatin, exhibits anti-metastatic and anti-tumorigenic effects in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [helda.helsinki.fi]
- 7. benchchem.com [benchchem.com]
- 8. Process for producing simvastatin - Patent 1284264 [data.epo.org]
- 9. EP0511867A1 - Process for the preparation of simvastatin - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Post-Translational Regulation of HMG CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors, simvastatin, lovastatin and mevastatin inhibit proliferation and invasion of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
- 15. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols: Simvastatin in Lipid Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simvastatin is a semi-synthetic, orally administered hypolipidemic agent derived from the fungus Aspergillus terreus.[1] It is a member of the statin class of drugs, which are potent inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[2][3] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the biosynthesis of cholesterol.[1][4] In research and drug development, simvastatin serves as a crucial tool for investigating lipid metabolism, atherosclerosis, and the cellular mechanisms underlying cardiovascular diseases.[5][6]
Simvastatin itself is an inactive lactone prodrug.[1][7] Following administration, it is hydrolyzed in the body to its active β-hydroxy acid form, which is the actual competitive inhibitor of HMG-CoA reductase.[8][9] This inhibition occurs primarily in the liver, the main site of cholesterol synthesis.[10][11] The resulting decrease in intracellular cholesterol levels triggers a compensatory mechanism: the upregulation of low-density lipoprotein (LDL) receptor expression on hepatocyte surfaces.[10][12] This, in turn, enhances the clearance of LDL-cholesterol (LDL-C) from the bloodstream, making simvastatin highly effective in treating hypercholesterolemia.[4][10][13]
Beyond its primary lipid-lowering effects, simvastatin exhibits pleiotropic effects, including improving endothelial function and promoting angiogenesis, which are subjects of ongoing research.[2][3][11] These application notes provide an overview of simvastatin's mechanism, quantitative effects, and detailed protocols for its use in both in vitro and in vivo lipid metabolism studies.
Mechanism of Action: The Mevalonate Pathway
The primary mechanism of simvastatin involves the competitive inhibition of HMG-CoA reductase, which interrupts the mevalonate pathway of cholesterol synthesis.
Caption: Cholesterol biosynthesis pathway showing inhibition by simvastatin.
Data Presentation
Simvastatin's effects on lipid metabolism have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: Effect of Simvastatin on Plasma Lipid Profile in a High-Fat Diet (HFD) Rat Model
| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
| Standard Diet + Vehicle | 70 ± 6 | 80 ± 7 | 45 ± 4 | 9 ± 2 |
| High-Fat Diet (HFD) + Vehicle | 180 ± 14 | 190 ± 16 | 30 ± 3 | 112 ± 10 |
| HFD + Simvastatin (20 mg/kg) | 115 ± 9 | 130 ± 11 | 35 ± 3 | 54 ± 6 |
| *Data presented as mean ± SEM. p < 0.05 compared to HFD + Vehicle group. Data adapted from BenchChem.[14] |
Table 2: In Vitro Effects of Simvastatin on Platelet Function in the Presence of Acetylsalicylic Acid (ASA)
| Parameter | Treatment | Percent Reduction |
| PAC-1 Expression | 50 µM ASA + Simvastatin | 30% (p < 0.01) |
| Platelet Aggregation | 50 µM ASA + Simvastatin | 20% (p < 0.01) |
| Thromboxane Generation | 50 µM ASA + Simvastatin | 35% (p < 0.001) |
| Comparison is relative to treatment with ASA alone. Data adapted from Luzak et al., 2012.[15] |
Cellular and Physiological Effects
The inhibition of HMG-CoA reductase by simvastatin initiates a cascade of cellular events aimed at restoring cholesterol homeostasis, which is the basis for its therapeutic effect.
Caption: Cellular mechanism of simvastatin leading to LDL-C clearance.
Experimental Protocols
Protocol 1: Activation of Simvastatin for In Vitro Use
Simvastatin is a lactone prodrug and must be hydrolyzed to its active open-acid form for direct use in cell-free and cell-based in vitro assays.[9][16]
Materials:
-
Simvastatin (CAS No. 79902-63-9)
-
Ethanol (100%, anhydrous)
-
Sodium Hydroxide (NaOH), 1N solution
-
Hydrochloric Acid (HCl), 1N solution
-
Phosphate-Buffered Saline (PBS), pH 7.4 or Distilled H₂O
-
DMSO
Procedure:
-
Dissolution: Dissolve 8.4 mg of simvastatin in 0.2 mL of 100% ethanol.
-
Hydrolysis: Add 30 µL of 1N NaOH to the solution.
-
Incubation: Heat the mixture at 50°C for 2 hours to facilitate the hydrolysis of the lactone ring.
-
Neutralization: Cool the solution to room temperature. Carefully neutralize the solution to a pH of ~7.2 using 1N HCl. Monitor the pH closely.
-
Final Volume Adjustment: Bring the total volume of the solution to 1 mL with distilled H₂O or PBS. This results in an ~20 mM stock solution.[9]
-
Storage: For a final stock of 10 mM, dilute the solution 1:1 with DMSO.[9] Aliquot the activated simvastatin solution and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro HMG-CoA Reductase Inhibition Assay
This spectrophotometric assay measures the enzymatic activity of HMG-CoA reductase by monitoring the oxidation of its cofactor, NADPH.[17][18]
Materials:
-
Recombinant human HMG-CoA reductase
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4) with 10 mM DTT and 1 mM EDTA.[17]
-
HMG-CoA substrate solution (10 mM stock in ultrapure water)
-
NADPH cofactor solution (10 mM stock in Assay Buffer)
-
Activated simvastatin (from Protocol 1)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: On the day of the experiment, dilute the HMG-CoA reductase enzyme to a working concentration (e.g., 10 µg/mL) in cold Assay Buffer.[17] Prepare serial dilutions of activated simvastatin in Assay Buffer.
-
Plate Setup (in triplicate):
-
Blank Wells: Add Assay Buffer.
-
Negative Control Wells (No Inhibitor): Add enzyme solution and vehicle control (e.g., DMSO/buffer).
-
Inhibitor Wells: Add enzyme solution and the corresponding dilutions of activated simvastatin.
-
-
Pre-incubation: Add 45 µL of the diluted enzyme to all wells except the blanks. Add 5 µL of inhibitor dilutions or vehicle control. The final volume should be 50 µL. Gently mix and incubate the plate at 37°C for 15 minutes.[17]
-
Reaction Initiation: Prepare a substrate mix containing NADPH (final concentration 200 µM) and HMG-CoA (final concentration 20 µM) in Assay Buffer. Add 50 µL of this mix to all wells to start the reaction.[17]
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption (ΔAbs/min) from the linear portion of the curve for each well. Determine the percent inhibition for each simvastatin concentration relative to the negative control. Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Cell-Based Cholesterol Synthesis and Lipidomic Analysis
This protocol uses a human hepatocyte cell line (e.g., HepG2, Hep3B) to assess the impact of simvastatin on cellular lipid profiles.[19][20]
Materials:
-
HepG2 or Hep3B cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Activated simvastatin
-
Reagents for lipid extraction (e.g., chloroform, methanol)
-
Instrumentation for lipid analysis (e.g., LC-MS/MS)
-
Reagents for gene expression analysis (e.g., TRIzol, qRT-PCR reagents)
Procedure:
-
Cell Culture: Seed HepG2 or Hep3B cells in 6-well plates and grow to 70-80% confluency.
-
Simvastatin Treatment: Replace the culture medium with fresh medium containing various concentrations of activated simvastatin (e.g., 0.1 µM to 10 µM) or a vehicle control. Incubate for 24-48 hours.
-
Cell Harvesting: After incubation, wash the cells with cold PBS. Harvest cells by scraping for lipid analysis or lyse them directly in the plate for RNA extraction.
-
Lipid Analysis:
-
Perform a lipid extraction using a standard method (e.g., Folch or Bligh-Dyer).
-
Analyze the lipid extracts using a targeted or untargeted lipidomics approach via LC-MS/MS to quantify changes in cholesterol, cholesteryl esters (CE), phosphatidylinositols (PI), and other lipid species.[19]
-
-
Gene Expression Analysis:
-
Extract total RNA from the cell lysates.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of key genes in lipid metabolism, such as HMGCR, LDLR, FASN, and ACAT2.[19] Normalize data to a stable housekeeping gene.
-
Protocol 4: In Vivo Hyperlipidemia Mouse Model
This protocol describes the induction of hyperlipidemia in mice using a high-fat diet and subsequent treatment with simvastatin to evaluate its in vivo efficacy.[14]
Materials:
-
C57BL/6J mice (or other appropriate strain)
-
Standard chow diet
-
High-Fat Diet (HFD, e.g., 45-60% kcal from fat)
-
Simvastatin (for oral administration, can be formulated in a vehicle like 0.5% methylcellulose)
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Clinical chemistry analyzer for lipid profiling
Procedure:
-
Acclimation: Acclimate mice for at least one week with free access to standard chow and water.
-
Induction of Hyperlipidemia: Divide mice into groups. Switch the experimental groups to an HFD for 8-16 weeks to induce hyperlipidemia.[14] Maintain a control group on the standard diet.
-
Simvastatin Administration:
-
Prepare simvastatin in a suitable vehicle for oral gavage. A typical dose range for mice is 5-25 mg/kg/day.[14] A dose-response study is recommended.
-
Administer simvastatin or vehicle control daily via oral gavage for the duration of the treatment period (e.g., 4-8 weeks).
-
-
Sample Collection: At the end of the treatment period, fast the mice overnight (approx. 12-16 hours). Collect blood via cardiac puncture or retro-orbital sinus sampling under anesthesia.
-
Lipid Profile Analysis: Separate plasma or serum from the blood samples by centrifugation. Analyze the samples for total cholesterol, triglycerides, LDL-C, and HDL-C using a clinical chemistry analyzer or specific ELISA kits.
-
Tissue Analysis (Optional): Harvest the liver and other tissues for histological analysis (e.g., Oil Red O staining for lipid accumulation) or gene/protein expression studies.
Research Workflow
The evaluation of simvastatin or its analogs in lipid metabolism studies typically follows a structured workflow, progressing from initial in vitro screening to comprehensive in vivo validation.
Caption: Experimental workflow for evaluating simvastatin's activity.
References
- 1. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Statins: mechanism of action and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HMG-CoA reductase inhibitor simvastatin activates the protein kinase Akt and promotes angiogenesis in normocholesterolemic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Activation of Simvastatin [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. elsevier.health [elsevier.health]
- 14. benchchem.com [benchchem.com]
- 15. Pravastatin and simvastatin improves acetylsalicylic acid-mediated in vitro blood platelet inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment With Simvastatin Suppresses the Development of Experimental Abdominal Aortic Aneurysms in Normal and Hypercholesterolemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. The Impact of Simvastatin on Lipidomic Markers of Cardiovascular Risk in Human Liver Cells Is Secondary to the Modulation of Intracellular Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Investigating the Effects of Statins on Cellular Lipid Metabolism Using a Yeast Expression System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Acetyl Simvastatin
For researchers, scientists, and drug development professionals, the purification of acetyl simvastatin, a key intermediate in the synthesis of simvastatin, is a critical step to ensure the purity and quality of the final active pharmaceutical ingredient. This document provides detailed application notes and protocols for two primary purification techniques: recrystallization and preparative high-performance liquid chromatography (HPLC) .
Purification Techniques Overview
The choice of purification technique for this compound depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
-
Recrystallization: This technique is a cost-effective and scalable method for removing impurities based on differences in solubility between this compound and contaminants in a selected solvent system. It is particularly effective for removing process-related impurities from the synthesis of simvastatin.[1][2]
-
Preparative HPLC: A high-resolution chromatographic technique used to isolate and purify this compound from complex mixtures. It is suitable for achieving very high purity levels and for separating closely related impurities.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the key quantitative parameters for the described purification methods.
| Parameter | Recrystallization | Preparative HPLC |
| Purity Achieved | >98% | >99.5% |
| Typical Yield | ~90%[1] | 80-90% |
| Scale | Milligram to Kilogram | Microgram to Gram |
| Instrumentation | Standard laboratory glassware, heating/cooling system | Preparative HPLC system with a suitable detector |
| Primary Application | Bulk purification, removal of major impurities | High-purity isolation, reference standard preparation |
Experimental Protocols
Purification by Recrystallization
This protocol is adapted from established methods for the purification of simvastatin and is designed to remove common impurities.[1][2]
Objective: To purify crude this compound by removing impurities through crystallization.
Materials:
-
Crude this compound
-
Solvent system (e.g., isobutyl acetate:ethanol 3:1 v/v, or acetonitrile)[1][3]
-
Mild base (e.g., concentrated ammonium hydroxide solution)[1]
-
Heating and stirring apparatus (e.g., magnetic stirrer with a hot plate)
-
Crystallization vessel
-
Filtration apparatus (e.g., Buchner funnel, vacuum flask)
-
Drying oven (vacuum compatible)
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable solvent mixture, such as isobutyl acetate and ethanol at a ratio of approximately 3:1.[1] The amount of solvent should be minimized to ensure saturation.
-
Heating: Gently heat the solution to 40-70°C with continuous stirring until all the solid has dissolved.[1]
-
Impurity Hydrolysis (Optional): To remove dimeric and other ester-like impurities, add a small amount of a mild base, such as 0.1-3.0% (w/w of this compound) of concentrated ammonium hydroxide solution, and stir the mixture at 40-70°C for 1-6 hours.[1]
-
Cooling and Crystallization:
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold solvent mixture to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum at a suitable temperature to remove residual solvents.
Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Purification by Preparative HPLC
This protocol is based on analytical HPLC methods developed for simvastatin and its related substances, scaled up for preparative purposes.[4][5]
Objective: To obtain high-purity this compound using preparative reversed-phase HPLC.
Materials:
-
Crude or partially purified this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Orthophosphoric acid or phosphate buffer
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Fraction collector
-
Rotary evaporator
Protocol:
-
Mobile Phase Preparation:
-
Prepare the mobile phase components. A common mobile phase for related statins is a mixture of acetonitrile and an acidic aqueous buffer.[5] For example, a gradient of acetonitrile and water with 0.1% orthophosphoric acid.
-
Degas the mobile phase components before use.
-
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent, ideally the initial mobile phase composition, to a high concentration. Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: A preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution may be necessary to achieve optimal separation. For example, a linear gradient from 50% acetonitrile in water (with 0.1% orthophosphoric acid) to 80% acetonitrile over 30 minutes.
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min).
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., 238 nm).[5]
-
Injection Volume: The injection volume will depend on the sample concentration and the column capacity.
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak as it elutes from the column.
-
Solvent Removal: Combine the pure fractions and remove the mobile phase solvents using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting purified this compound under high vacuum to remove any remaining traces of solvent.
Workflow for Preparative HPLC Purification
References
- 1. EP1265884A4 - A process for purifying lovastatin and simvastatin with reduced levels of dimeric impurities - Google Patents [patents.google.com]
- 2. EP1480965A1 - Method for purifying simvastatin - Google Patents [patents.google.com]
- 3. Process for producing simvastatin - Patent 1284264 [data.epo.org]
- 4. akjournals.com [akjournals.com]
- 5. assets.fishersci.com [assets.fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Acetyl Simvastatin Synthesis
Welcome to the technical support center for acetyl simvastatin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound synthesis?
A1: Low yields in the synthesis of this compound can often be attributed to several factors:
-
Incomplete Reaction: The acetylation reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Substrate Quality: The purity of the starting simvastatin is crucial. Impurities can interfere with the reaction.
-
Reagent Decomposition: The acetylating agent, commonly acetic anhydride, can degrade if exposed to moisture. Using fresh or properly stored reagents is essential.
-
Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired acetylated product.
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction, washing, and purification steps.
Q2: I'm observing significant batch-to-batch inconsistency in the purity of my this compound. How can I improve reproducibility?
A2: Batch-to-batch variability often points to inconsistencies in reaction conditions or reagent quality. To improve reproducibility:
-
Standardize Operating Procedures: Ensure that all reaction parameters, including temperature, reaction time, and stirring speed, are meticulously controlled and documented for each run.
-
Reagent and Solvent Quality: Use high-purity reagents and anhydrous solvents. Moisture can lead to the hydrolysis of both the starting material and the product. It is advisable to characterize starting materials for each new batch.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions caused by atmospheric oxygen and moisture.
-
Consistent Purification: Variations in your purification method, such as column chromatography or crystallization, can lead to inconsistent purity. Standardize the purification protocol.
Q3: My final product shows unexpected peaks in the HPLC analysis. What could these be?
A3: Unexpected peaks in the HPLC chromatogram of your this compound product could be:
-
Unreacted Simvastatin: The peak corresponding to the starting material.
-
Byproducts: Common impurities in simvastatin synthesis include the hydrolyzed diol lactone and dimer impurities.[1]
-
Degradation Products: this compound can degrade under certain conditions. For instance, acidic or basic residues from the workup can cause hydrolysis of the acetyl group.
-
Solvent Impurities: Residual solvents used in the reaction or purification can also appear in the HPLC analysis.
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Low Reaction Yield
This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound.
| Observation | Potential Cause | Suggested Action |
| High amount of starting material remaining (TLC/HPLC) | Incomplete reaction | - Extend the reaction time. - Increase the reaction temperature moderately. - Ensure efficient stirring. - Check the activity of the catalyst (if used). |
| Multiple new spots/peaks observed (TLC/HPLC) | Formation of byproducts | - Optimize reaction conditions (e.g., lower temperature, different solvent). - Investigate the purity of starting materials. |
| Low product recovery after workup | Poor extraction or product loss during purification | - Adjust the pH of the aqueous phase during liquid-liquid extraction to ensure the product is in the organic layer. - Use a different extraction solvent. - Optimize the purification method (e.g., change the solvent system for chromatography). |
Guide 2: Improving Product Purity
This guide focuses on strategies to enhance the purity of the final this compound product.
| Issue | Potential Cause | Suggested Action |
| Persistent starting material in the final product | Incomplete reaction or co-elution during purification | - Drive the reaction to completion using the steps in Guide 1. - Optimize the chromatographic conditions (e.g., gradient, solvent system) for better separation. |
| Presence of hydrolysis byproducts | Exposure to water or non-neutral pH | - Use anhydrous solvents and reagents. - Neutralize the reaction mixture carefully before workup. - Ensure all glassware is thoroughly dried. |
| Discoloration of the final product | Impurities from reagents or degradation | - Use high-purity starting materials and solvents. - Conduct the reaction under an inert atmosphere to prevent oxidation. - Consider recrystallization from a suitable solvent system. |
Experimental Protocols
Key Experiment: Acetylation of Simvastatin
This protocol describes a general method for the acetylation of simvastatin using acetic anhydride and pyridine.
Materials:
-
Simvastatin
-
Acetic Anhydride (Ac₂O)
-
Dry Pyridine
-
Dry Dichloromethane (or Ethyl Acetate)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve simvastatin (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).[2]
-
Cool the solution to 0°C in an ice bath.[2]
-
Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the solution.[2]
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]
-
Once the starting material is consumed, quench the reaction by adding dry methanol.[2]
-
Remove the solvents by co-evaporation with toluene under reduced pressure.[2]
-
Dilute the residue with dichloromethane or ethyl acetate.[2]
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Visualizations
Diagram 1: Synthesis Pathway of this compound
Caption: Synthesis of this compound from Simvastatin.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Overcoming Simvastatin Solubility Challenges
Welcome to the technical support center for acetyl simvastatin (simvastatin). This guide provides detailed solutions, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to the solubility of simvastatin in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my simvastatin precipitating when I add it to an aqueous buffer or cell culture medium?
A1: This is a common issue stemming from simvastatin's low aqueous solubility. Simvastatin is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[1][2] When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium, the drug can "crash out" of the solution, forming a precipitate.[3]
Immediate Actions & Solutions:
-
Do not use a cloudy solution: A precipitate indicates an unknown and inconsistent concentration of the soluble compound, which will lead to unreliable experimental results.[3]
-
Gradual Dilution: Add the aqueous medium to your drug stock solution drop-wise while vortexing or stirring vigorously. This gradual dilution helps to keep the compound in solution.[3]
-
Temperature Control: Pre-warm your media and buffers to the final experimental temperature before adding the simvastatin stock solution to prevent precipitation caused by temperature shifts.[3]
-
pH Adjustment: Simvastatin's solubility is pH-dependent, with increased solubility in more basic conditions.[2][3] If your experimental parameters allow, a slight increase in the pH of your final assay buffer (e.g., to 7.4) may improve solubility.[3]
Q2: What are the recommended solvents for preparing a simvastatin stock solution?
A2: Simvastatin is soluble in several organic solvents. For laboratory use, DMSO, ethanol, and dimethyl formamide (DMF) are common choices.[4] It is practically insoluble in water.[5][6]
Solubility Data for Simvastatin:
| Solvent | Approximate Solubility | Notes |
| DMSO | ~30 mg/mL[4] | Hygroscopic; use fresh, anhydrous DMSO for best results.[3] |
| Ethanol | ~20 mg/mL[4] | A good alternative to DMSO. |
| DMF | ~30 mg/mL[4] | Purge with an inert gas. |
| Methanol | 20.6 mg/mL (at 25°C)[7] | Freely soluble. |
| Chloroform | ~50 mg/mL[7] | Freely soluble. |
| Aqueous Buffers | Sparingly soluble[4] | For example, ~0.5 mg/mL in a 1:1 DMSO:PBS (pH 7.2) solution.[4] |
| Water | ~0.03 mg/mL[1][5] | Practically insoluble.[5][6] |
Q3: I'm having trouble dissolving the initial simvastatin powder in the organic solvent. What should I do?
A3: While highly soluble in DMSO and ethanol, simvastatin may require specific conditions to dissolve fully.[3]
-
Root Cause: Moisture in Solvent: DMSO is hygroscopic (it readily absorbs moisture from the air), and contaminated DMSO has a reduced ability to dissolve hydrophobic compounds.[3]
-
Solution: Always use fresh, anhydrous, high-purity DMSO and store it in small aliquots, protected from moisture.[3]
-
-
Root Cause: Insufficient Mixing: The powder may not dissolve immediately upon adding the solvent.
-
Solution: After adding the solvent, gently warm the solution (e.g., to 37°C) and sonicate in short bursts until the powder is fully dissolved.[3]
-
Below is a troubleshooting workflow for addressing precipitation issues.
Caption: Troubleshooting workflow for simvastatin precipitation.
Q4: How does simvastatin function, and does its structure relate to solubility?
A4: Simvastatin is a prodrug, administered as an inactive lactone.[5][8] In the body, it is hydrolyzed to its active β-hydroxyacid form. This active form is a competitive inhibitor of HMG-CoA reductase, a key enzyme in cholesterol synthesis.[4] The lactone form is highly lipophilic, contributing to its poor water solubility.
References
- 1. jppres.com [jppres.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. scispace.com [scispace.com]
- 6. Relative lipophilicities, solubilities, and structure-pharmacological considerations of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors pravastatin, lovastatin, mevastatin, and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of HPLC Parameters for Acetyl Simvastatin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of acetyl simvastatin.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC conditions for this compound analysis?
A1: For initial method development for this compound, you can adapt methods used for simvastatin. A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer.[1][2] The detection wavelength is typically set around 238 nm.[2][3]
Q2: How does this compound differ from simvastatin in HPLC analysis?
A2: this compound is an ester derivative of simvastatin. This modification will likely make it slightly more non-polar. Consequently, you might observe a longer retention time compared to simvastatin under the same reversed-phase HPLC conditions. Method adjustments, such as increasing the organic solvent percentage in the mobile phase, may be necessary to achieve a suitable retention time.
Q3: What are the critical system suitability parameters to monitor?
A3: Key system suitability parameters include the tailing factor (should be less than 2), the number of theoretical plates (ideally greater than 2000), and the relative standard deviation (%RSD) for replicate injections of the standard solution (should be less than 2.0%).[3][4] These parameters ensure the performance and reliability of the HPLC system.
Q4: Why is forced degradation study important during method development?
A4: Forced degradation studies help to understand the stability of this compound under various stress conditions such as acid, base, oxidation, and heat.[1][5][6] This is crucial for developing a stability-indicating method that can separate the active pharmaceutical ingredient (API) from its potential degradation products, ensuring accurate quantification.[1][5] Simvastatin, for instance, is known to be unstable in acidic and alkaline conditions.[5][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of this compound.
Q5: My peak for this compound is tailing. What are the possible causes and solutions?
A5: Peak tailing is a common issue in HPLC. Possible causes include interactions between the analyte and active sites on the column, a blocked column frit, or an inappropriate mobile phase pH.[8]
-
Solutions:
-
Ensure the mobile phase pH is appropriate for this compound.
-
If using a silica-based column, residual silanol groups can cause tailing for certain compounds. Using a column with end-capping or a different stationary phase can help.
-
If the column is contaminated, reverse flushing it with a strong solvent may resolve the issue.[8] If the problem persists, the column may need to be replaced.
-
Q6: I am observing a fronting peak for this compound. What could be the reason?
A6: Peak fronting can be caused by sample overload, where either the injection volume or the sample concentration is too high.[9] It can also occur if the sample is dissolved in a solvent that is stronger than the mobile phase.[9]
-
Solutions:
Q7: The retention time of my this compound peak is shifting between injections. What should I do?
A7: Retention time variability can be due to several factors, including:
-
Fluctuations in column temperature: Use a column oven to maintain a consistent temperature.[8]
-
Changes in mobile phase composition: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves.[10]
-
Leaks in the system: Check for any loose fittings, especially between the injector, column, and detector.[8]
Q8: I am not getting good separation between this compound and an impurity/degradation product. How can I improve the resolution?
A8: To improve resolution, you can try the following:
-
Optimize the mobile phase: Adjust the ratio of organic solvent to the aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve separation.
-
Change the flow rate: A lower flow rate can sometimes lead to better resolution.
-
Use a different column: A column with a different stationary phase or a smaller particle size could provide better selectivity.
Summary of Common HPLC Troubleshooting Issues
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Blocked column frit; Column contamination; Inappropriate mobile phase pH.[8] | Reverse flush or replace the column; Adjust mobile phase pH.[8] |
| Peak Fronting | Sample overload (concentration or volume); Sample solvent stronger than mobile phase.[9] | Reduce sample concentration or injection volume; Dissolve the sample in the mobile phase.[8][10] |
| Shifting Retention Times | Temperature fluctuations; Inconsistent mobile phase composition; System leaks.[8][10] | Use a column oven; Ensure proper mobile phase preparation and degassing; Check for and fix leaks.[8] |
| Poor Resolution | Inadequate separation of analytes. | Optimize mobile phase composition; Adjust flow rate; Try a different column. |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Working Standard Solution (e.g., 100 µg/mL):
-
Pipette 2.5 mL of the standard stock solution into a 25 mL volumetric flask.[11]
-
Dilute to the mark with the diluent and mix thoroughly.
-
-
Sample Preparation (from a solid dosage form):
-
Weigh and finely powder a representative number of units (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a suitable amount of diluent, sonicate to ensure complete dissolution of the API, and then dilute to the final volume.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Protocol 2: HPLC System Suitability and Analysis
-
System Preparation:
-
Set up the HPLC system with the chosen column and mobile phase.
-
Purge the pump to remove any air bubbles and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
System Suitability Test:
-
Inject the working standard solution six times.
-
Calculate the %RSD of the peak areas, the tailing factor, and the number of theoretical plates from the chromatograms.[4]
-
The results should meet the acceptance criteria before proceeding with sample analysis.
-
-
Analysis:
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Inject the prepared standard and sample solutions in a defined sequence.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
-
Typical HPLC Parameters and System Suitability Criteria
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.5) (e.g., 65:35 v/v)[3] |
| Flow Rate | 1.0 - 1.5 mL/min[2][3] |
| Detection Wavelength | 238 nm[2] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 30 °C |
| Tailing Factor | < 2.0[3] |
| Theoretical Plates (N) | > 2000[4] |
| % RSD (for 6 injections) | < 2.0%[4] |
Visualizations
Caption: Workflow for HPLC method development and optimization.
References
- 1. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]
- 2. rjptonline.org [rjptonline.org]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. A Fast and Validated Reversed-Phase HPLC Method for Simultaneous Determination of Simvastatin, Atorvastatin, Telmisartan and Irbesartan in Bulk Drugs and Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. iajpr.com [iajpr.com]
Technical Support Center: Acetyl Simvastatin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of acetyl simvastatin. Our goal is to help you identify and resolve common issues related to impurities, ensuring the highest quality of your final product.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis and purification of this compound.
Q1: My final product shows a significant peak corresponding to lovastatin in the HPLC analysis. What is the likely cause and how can I resolve this?
A1: Likely Cause: The presence of lovastatin, the starting material for many simvastatin syntheses, indicates an incomplete reaction during the methylation step of the 2-methylbutyryloxy side chain.[1]
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure that the reaction has been allowed to proceed for a sufficient duration at the optimal temperature as specified in your protocol.
-
Reagent Stoichiometry: Verify the stoichiometry of your reagents. An insufficient amount of the methylating agent is a common reason for incomplete conversion.
-
Purity of Starting Material: Confirm the purity of the lovastatin starting material. Impurities in the starting material can sometimes inhibit the reaction.
-
Purification: If incomplete conversion is unavoidable, purification can be achieved through recrystallization. A multi-step crystallization process can effectively reduce lovastatin content.
Q2: I am observing a higher than expected level of dimeric impurities in my this compound product. What causes this and what is the best way to remove them?
A2: Likely Cause: Dimer impurities can form during the lactonization step of the synthesis, particularly at elevated temperatures.[2][3] These impurities are often difficult to remove as they can co-crystallize with the desired product.[4]
Troubleshooting Steps:
-
Control Lactonization Conditions: Carefully control the temperature and reaction time during lactonization to minimize dimer formation. Using a lower concentration of the simvastatin ammonium salt during this step has been shown to reduce dimer formation.[2]
-
Mild Base Treatment: A process of treating the crude product with a mild base, such as ammonium hydroxide, in a suitable solvent mixture can selectively hydrolyze the dimeric impurities without opening the lactone ring of simvastatin.[4]
-
Recrystallization: A carefully designed crystallization process using a solvent/anti-solvent system (e.g., toluene/hexane) can also be effective in reducing dimer content.[3]
Q3: My HPLC analysis shows the presence of anhydro simvastatin. What reaction conditions favor the formation of this impurity and how can it be minimized?
A3: Likely Cause: Anhydro simvastatin is a degradation product that can form under acidic conditions, often during work-up or purification steps.[5]
Troubleshooting Steps:
-
pH Control: Carefully neutralize the reaction mixture after any acidic steps. Avoid prolonged exposure to strong acids.
-
Temperature Control during Work-up: Perform extraction and concentration steps at controlled, lower temperatures to minimize degradation.
-
Chromatographic Purification: If anhydro simvastatin is present in the crude product, it can be separated using column chromatography.
Q4: I have identified this compound impurity B (4'-Acetyl Simvastatin) in my final product. How can I avoid its formation?
A4: Likely Cause: this compound impurity B is the di-acetylated product. Its presence suggests that the acetylation of the 4'-hydroxyl group on the lactone ring has occurred in addition to the desired acetylation.
Troubleshooting Steps:
-
Selective Protection: Employ a protecting group strategy to selectively protect the 4'-hydroxyl group before proceeding with the acetylation of the desired hydroxyl group.
-
Control of Acetylating Agent: Use a controlled amount of the acetylating agent to favor the mono-acetylation.
-
Enzymatic Hydrolysis: In some synthetic routes, a selective enzymatic hydrolysis step can be used to remove the acetyl group at the 4' position.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in this compound synthesis?
A1: Common impurities include unreacted starting materials like lovastatin, process-related impurities such as dimeric compounds and anhydro simvastatin, and byproducts from side reactions like di-acetylated simvastatin.[1][5][7]
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for quantifying known impurities.[8] For the identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective as it provides information about the molecular weight and fragmentation of the impurity.[9][10]
Q3: What general strategies can be employed to control impurity levels during synthesis?
A3: A comprehensive approach to impurity control involves:
-
High-Purity Starting Materials: Ensuring the quality of your starting materials and reagents.
-
Optimized Reaction Conditions: Precisely controlling reaction parameters such as temperature, time, and reagent stoichiometry.
-
In-Process Controls: Monitoring the reaction progress to ensure complete conversion and minimize side reactions.
-
Effective Purification: Developing robust purification methods, such as crystallization and chromatography, to remove any remaining impurities.
Q4: How critical is moisture control during the synthesis of this compound?
A4: Moisture control is critical as the presence of water can lead to the hydrolysis of the lactone ring, forming the corresponding hydroxy acid, which is an impurity.[11] Ensure that all solvents are anhydrous and reactions are carried out under an inert, dry atmosphere.
Data Presentation
The following tables summarize quantitative data on impurity reduction from various purification methods.
Table 1: Reduction of Dimeric Impurities by Mild Base Treatment [4]
| Treatment Stage | Dimer Impurity Level (%) |
| Crude Simvastatin | > 0.08 |
| After Treatment with Ammonium Hydroxide | < 0.08 |
Table 2: Dimer Impurity Control via Lactonization Conditions [3]
| Concentration of Simvastatin Ammonium Salt | Dimer Content in Crude Product (%) | Dimer Content after First Crystallization (%) |
| 30 g/L | 0.1 - 0.2 | < 0.1 |
| 60 g/L | 0.3 - 0.5 | 0.1 - 0.2 |
Experimental Protocols
Protocol 1: Synthesis of 4-Acetyl-Simvastatin [6]
This protocol describes the acylation of the 4-position of the lactone ring.
-
Drying: Dry 110 g (0.3 mol) of the diol lactone starting material overnight under vacuum (0.1 torr) in a 2-neck 2 L flask.
-
Dissolution: Dissolve the dried starting material in 875 mL of anhydrous dichloromethane.
-
Reaction Mixture: To the solution, add the appropriate acylating agent and a suitable catalyst (e.g., boron trifluoride etherate).
-
Reaction Conditions: Maintain the reaction at a controlled temperature and monitor its progress by TLC or HPLC.
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up.
-
Purification: Purify the crude product by column chromatography or crystallization to obtain 4-acetyl-simvastatin.
Protocol 2: Purification of Simvastatin to Reduce Dimeric Impurities [4]
This protocol details a method for reducing the level of dimeric impurities.
-
Dissolution: Dissolve or suspend 100-220 g of crude simvastatin (containing >0.08% dimeric impurities) in one liter of a solvent mixture of isobutyl acetate and ethanol (3:1 ratio).
-
Heating: Heat the mixture to 40-70 °C.
-
Base Treatment: Add 0.1-3.0% (calculated on the active substance) of concentrated ammonium hydroxide solution.
-
Mixing: Stir the solution at 40-70 °C for 1-6 hours.
-
Cooling: Cool the solution to 20-30 °C over 1-3 hours, then further cool to -5 to +10 °C for 2-10 hours, followed by a final cooling at -5 to -20 °C for 15-24 hours.
-
Isolation: Isolate the purified simvastatin, which will have a dimeric impurity level of less than 0.08%.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: Logical relationships between synthesis steps and impurity formation.
References
- 1. US6252091B1 - Process for the preparation of simvastatin and derivatives thereof - Google Patents [patents.google.com]
- 2. US20060041148A1 - Process for preparing simvastatin having controlled ranges of simvastatin dimer content - Google Patents [patents.google.com]
- 3. US6995277B2 - Process for preparing simvastatin having controlled ranges of simvastatin dimer content - Google Patents [patents.google.com]
- 4. EP1265884A4 - A process for purifying lovastatin and simvastatin with reduced levels of dimeric impurities - Google Patents [patents.google.com]
- 5. US7678928B2 - Process for manufacture of simvastatin - Google Patents [patents.google.com]
- 6. US20080182303A1 - Methods for Making Simvastatin and Intermediates - Google Patents [patents.google.com]
- 7. EP1480965A1 - Method for purifying simvastatin - Google Patents [patents.google.com]
- 8. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. Identification of unknown impurities in simvastatin substance and tablets by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Acetyl Simvastatin Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of acetyl simvastatin. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound for long-term stability?
A1: For long-term storage, solid this compound should be stored at -20°C.[1] It is also crucial to protect the compound from light and moisture by storing it in a tightly sealed, light-resistant container (e.g., an amber vial).[1][2] If possible, storing under an inert atmosphere like argon or nitrogen can help prevent oxidation.[1] For shorter durations, storage at 2-8°C is also acceptable.[1]
Q2: What is the primary degradation pathway for this compound?
A2: The most significant degradation pathway for this compound, like other statins with a lactone structure, is the hydrolysis of the lactone ring.[3][4] This reaction opens the ring to form the corresponding β-hydroxy acid, which is an inactive form.[5] This process is highly dependent on pH, temperature, and the presence of moisture.[3][6]
Q3: How does pH affect the stability of this compound in solution?
A3: The hydrolysis of this compound is highly pH-dependent. The rate of degradation increases dramatically in alkaline (basic) conditions compared to acidic or neutral conditions.[3][6][7] At a pH of 8, the compound is significantly less stable than at pH 7, and at pH 9, hydrolysis can become spontaneous even at room temperature.[3] For maximum stability in solution, a slightly acidic pH (e.g., pH 4-5) is recommended.[3][8]
Q4: What is the impact of temperature on degradation?
A4: Temperature significantly accelerates the rate of hydrolytic degradation.[3] Studies on simvastatin have shown that the degradation process fits pseudo-first-order kinetics, with the rate increasing as the temperature rises.[3][6] Therefore, it is critical to maintain recommended low-temperature storage conditions and avoid repeated freeze-thaw cycles.[1]
Q5: Are there any excipients that can improve the stability of this compound?
A5: Yes, the choice of excipients can significantly impact stability.
-
Stabilizing Excipients: Hygroscopic (water-absorbing) excipients like sorbitol have been shown to effectively prevent hydrolysis by preferentially absorbing environmental moisture.[5] Certain amino acids, such as leucine, can also enhance physical stability in amorphous solid dispersions.[9] Using microcrystalline cellulose as a major filler instead of lactose has been found to improve stability in tablet formulations.[10]
-
Destabilizing Excipients: Excipients that create an alkaline microenvironment can accelerate degradation. It has been found that reducing or eliminating lactose content can significantly improve simvastatin stability in tablets.[10]
Q6: How should I prepare and handle solutions of this compound for experiments?
A6: this compound is more soluble in organic solvents like methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) than in water.[11][12] When preparing aqueous solutions, use a slightly acidic buffer (e.g., phosphate buffer at pH 4) to minimize hydrolysis.[3] Prepare solutions fresh whenever possible. If storage is necessary, stock solutions should be stored at -20°C in amber vials and used within a short timeframe.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high levels of degradation product (hydroxy acid) in HPLC analysis. | 1. High pH of Solution: The pH of your buffer or sample matrix may be neutral or alkaline, accelerating hydrolysis.[3] | 1. Verify and Adjust pH: Measure the pH of all solutions. Use a buffer system in the acidic range (e.g., pH 4-5) to maintain stability.[3] |
| 2. Elevated Temperature: The sample may have been exposed to high temperatures during preparation, storage, or analysis.[3] | 2. Control Temperature: Ensure samples are kept cool (on ice) during preparation and stored at recommended temperatures (-20°C or 2-8°C).[1] Check the temperature of the HPLC autosampler. | |
| 3. Presence of Moisture: For solid samples, exposure to humidity can initiate hydrolysis.[5] | 3. Ensure Anhydrous Conditions: Handle solid compounds in a dry environment (e.g., glove box). Store with a desiccant. | |
| Inconsistent or non-reproducible results in stability studies. | 1. Inconsistent Storage: Different batches or aliquots may have been exposed to varying conditions (light, temperature, humidity). | 1. Standardize Storage Protocol: Ensure all samples are stored under identical, controlled conditions. Use calibrated storage equipment. |
| 2. Solution Instability: The compound may be degrading in the prepared solution over the course of the experiment. | 2. Prepare Fresh Solutions: Prepare working solutions immediately before use. If using a stock solution, validate its stability over the experimental timeframe.[3] | |
| 3. Oxidative Degradation: Exposure to air during handling and storage can cause oxidation.[1][4] | 3. Minimize Oxygen Exposure: Purge solutions with an inert gas (nitrogen or argon). Store solids under an inert atmosphere.[1] Consider adding an antioxidant like Butylated Hydroxyanisole (BHA) if compatible with your experiment, though this is more common in final formulations.[10] | |
| Poor peak shape or resolution during HPLC analysis. | 1. Improper Mobile Phase: The pH or composition of the mobile phase may not be optimal for separating this compound from its degradation products. | 1. Optimize HPLC Method: Use a C18 column with a mobile phase of acetonitrile and a pH 4 phosphate buffer, which has been shown to effectively resolve simvastatin and its primary hydrolytic degradant.[3][6][7] |
| 2. Column Temperature: The column temperature can affect peak shape and retention time. | 2. Set Column Temperature: Maintain a consistent and optimized column temperature, for example, 25°C.[3] |
Quantitative Stability Data
Table 1: Kinetic Parameters for Simvastatin Hydrolysis at 60°C
| pH | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) | Time for 10% Degradation (t₉₀) (h) |
| 2 | 0.013 | 53.3 | 8.1 |
| 4 | 0.005 | 138.6 | 21.1 |
| 5 | 0.004 | 173.3 | 26.3 |
| 6 | 0.021 | 33.0 | 5.0 |
| 7 | 0.125 | 5.5 | 0.8 |
| 8 | 2.760 | 0.25 | 0.04 |
Data adapted from studies on simvastatin, which is structurally analogous to this compound and follows the same primary degradation pathway. The data illustrates the profound effect of pH on stability.[3]
Table 2: Summary of Recommended Storage Conditions
| Form | Condition | Temperature | Duration | Reference(s) |
| Solid Compound | Protect from light & moisture, tightly sealed container. | -20°C | Long-term | [1] |
| 5-30°C | Short-term | [13] | ||
| Stock Solution | In organic solvent (e.g., DMF, DMSO), amber vial. | -20°C | Short-term | [1] |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method
This protocol is adapted from established methods for analyzing simvastatin and its hydrolytic degradation product.[3][6][14]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate or Sodium phosphate (analytical grade).
-
Phosphoric acid or Sodium hydroxide (for pH adjustment).
-
Water (HPLC grade).
-
-
Mobile Phase Preparation:
-
Prepare a 28 mM phosphate buffer.
-
Adjust the pH of the buffer to 4.0 using phosphoric acid.
-
The mobile phase consists of a mixture of Acetonitrile and pH 4 Phosphate Buffer in a 65:35 (v/v) ratio.[3]
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase or methanol to achieve a known concentration (e.g., 100 µg/mL).
-
For stability studies, incubate the sample under desired stress conditions (e.g., specific pH, temperature).
-
At each time point, withdraw an aliquot, dilute it with the mobile phase to an appropriate concentration for analysis, and filter through a 0.45 µm filter if necessary.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the peaks corresponding to this compound and its degradation product based on their retention times, established using a reference standard and a degraded sample. The degradation product (hydroxy acid) will be more polar and thus have a shorter retention time than the parent compound.[3]
-
Visualizations
Caption: Primary hydrolytic degradation pathway of this compound.
Caption: Experimental workflow for a typical forced degradation study.
Caption: Logical workflow for troubleshooting unexpected sample degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. How To Store Your Yearlong Supply Of Cholesterol Medication [pontevitarx.com]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
- 4. tandfonline.com [tandfonline.com]
- 5. Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. US20050186270A1 - Stable tablets comprising simvastatin - Google Patents [patents.google.com]
- 11. longdom.org [longdom.org]
- 12. CAS 145576-25-6: ACETYLSIMVASTATIN | CymitQuimica [cymitquimica.com]
- 13. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]
Technical Support Center: Acetyl Simvastatin Bioanalysis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the bioanalysis of acetyl simvastatin. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reliable quantification in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the analytical method.[1] In the context of this compound bioanalysis, endogenous components like phospholipids, salts, and proteins are common sources of matrix effects.[2]
Q2: What are the typical signs of matrix effects in my LC-MS/MS analysis of this compound?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between different lots of the biological matrix.[1]
-
Inaccurate and imprecise quantification, particularly at the lower limit of quantification (LLOQ).[1]
-
Non-linear calibration curves.[1]
-
Significant variability in the internal standard (IS) response across different samples.[1]
-
Distortion of the chromatographic peak shape.[1]
Q3: How can I quantitatively assess matrix effects for this compound?
A3: The most common method for the quantitative assessment of matrix effects is the post-extraction spike analysis.[2] This involves comparing the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of a pure solution of the analyte at the same concentration. The matrix factor (MF) is calculated using the following formula:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1] For a reliable method, the matrix factor should be consistent across different lots of the biological matrix.[1]
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound bioanalysis?
A4: A stable isotope-labeled internal standard, such as this compound-d6, is the ideal choice to compensate for matrix effects. Since a SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification. While structurally similar compounds can be used, they may not have the exact same retention time and ionization efficiency, leading to differential matrix effects and potentially inaccurate results.
Troubleshooting Guides
Problem 1: Significant ion suppression is observed for this compound even after protein precipitation.
Possible Cause 1: Co-eluting Phospholipids Phospholipids are a major cause of ion suppression and are often not fully removed by protein precipitation alone.[1]
-
Solution 1: Optimize Chromatography. Modify the chromatographic gradient to achieve better separation between this compound and the region where phospholipids typically elute.
-
Solution 2: Alternative Sample Preparation. Evaluate more rigorous sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to more effectively remove phospholipids.[3]
Possible Cause 2: High Salt Concentration Residual salts from the biological matrix or buffers can lead to ion suppression.
-
Solution: Improve Sample Cleanup. Employ a sample preparation method that includes a desalting step, such as SPE with a wash step using a low-organic solvent.
Possible Cause 3: Inappropriate Internal Standard (IS) The internal standard may not be adequately compensating for the matrix effects experienced by this compound.
-
Solution: Use a Stable Isotope-Labeled (SIL) IS. A SIL-IS for this compound is the ideal choice as it will have nearly identical physicochemical properties and experience similar matrix effects. If a SIL-IS is unavailable, select a structural analog that closely mimics the chromatographic and ionization behavior of this compound.
Problem 2: High variability in results across different plasma lots.
Possible Cause: Differential Matrix Effects The composition of biological matrices can vary significantly between individuals, leading to inconsistent matrix effects.
-
Solution 1: Matrix Matching. Prepare calibration standards and quality control samples in the same biological matrix as the study samples. If possible, use a pooled matrix from multiple donors.
-
Solution 2: More Rigorous Sample Cleanup. Employ a more selective sample preparation technique like SPE to remove a wider range of interfering components, thus minimizing the impact of lot-to-lot variability.[4]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Bioanalysis
| Sample Preparation Technique | Typical Recovery (%) | Matrix Effect (Illustrative MF) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 100% | 0.4 - 0.8 | Fast, simple, and inexpensive.[5] | Prone to significant matrix effects due to insufficient removal of phospholipids and other endogenous components.[5][6] |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | 0.8 - 1.1 | Provides cleaner extracts than PPT, reducing matrix effects.[3][4] | Can be more time-consuming and may have lower analyte recovery.[4] |
| Solid-Phase Extraction (SPE) | 80 - 105% | 0.9 - 1.2 | Offers the cleanest extracts and the ability to concentrate the analyte.[4] | More complex, time-consuming, and expensive to develop and implement.[4] |
Note: The values presented in this table are illustrative and can vary depending on the specific experimental conditions, including the biological matrix, extraction solvents, and SPE sorbent used.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike Analysis
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank biological matrix samples through the entire sample preparation procedure. Spike the analyte and internal standard into the final, dried extract before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before starting the sample preparation procedure.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A)
-
-
Calculate the Recovery (RE):
-
RE (%) = (Mean peak area of analyte in Set C) / (Mean peak area of analyte in Set B) * 100
-
-
Calculate the Process Efficiency (PE):
-
PE (%) = (Mean peak area of analyte in Set C) / (Mean peak area of analyte in Set A) * 100
-
Protocol 2: Protein Precipitation (PPT) Method
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.[6]
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) Method
-
To 100 µL of plasma sample containing the internal standard, add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.[3]
Visualizations
Caption: Troubleshooting workflow for low this compound signal.
References
- 1. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of conventional and supported liquid extraction methods for the determination of sitagliptin and simvastatin in rat plasma by LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. agilent.com [agilent.com]
Technical Support Center: Enhancing the Biological Activity of Acetyl Simvastatin
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating methods to enhance the biological activity of acetyl simvastatin and related derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing low or no activity in in vitro cell culture experiments?
A1: this compound, like its parent compound simvastatin, is a prodrug administered in an inactive lactone form.[1][2][3] For it to be biologically active in in vitro settings, its lactone ring must be hydrolyzed to the corresponding open β-hydroxy acid form.[1][4][5] This active form is what competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][6][7] Failure to perform this activation step is a primary reason for observing a lack of activity in cell-based assays.[1]
Q2: What are the primary challenges associated with enhancing the bioavailability of this compound?
A2: A significant challenge is the poor water solubility of simvastatin and its derivatives, which categorizes it as a BCS Class II drug (high permeability, low solubility).[8][9] This low solubility can lead to poor dissolution, extensive first-pass metabolism in the liver, and consequently, low oral bioavailability, which is estimated to be less than 5% for the parent compound.[8][9][10] Overcoming this requires advanced formulation strategies.[8]
Q3: How can the solubility and bioavailability of this compound be improved?
A3: Various formulation techniques have been developed to enhance solubility and bioavailability. These include creating solid dispersions, using microemulsions, fabricating silica-lipid hybrid (SLH) particles, and developing various types of nanoparticles (e.g., solid lipid nanoparticles, niosomes, chitosan nanoparticles).[1][7][9][11] These strategies aim to increase the drug's dissolution rate and protect it from rapid metabolism, thereby improving its systemic exposure.[10][11][12]
Q4: How can I accurately measure the inhibitory activity of my this compound derivative?
A4: The standard method is an in vitro HMG-CoA reductase (HMGR) inhibition assay.[1][13] This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the consumption (oxidation) of the cofactor NADPH as HMG-CoA is converted to mevalonate by the enzyme.[1][13][14] The rate of NADPH consumption is directly proportional to the enzyme's activity, and a reduction in this rate in the presence of your compound indicates inhibition.[13]
Q5: Beyond HMG-CoA reductase, what other signaling pathways are affected by simvastatin derivatives?
A5: Simvastatin is known to have pleiotropic effects, meaning it influences multiple cellular pathways beyond cholesterol synthesis.[15][16] Key pathways modulated by simvastatin include the Rac1-mTOR pathway (involved in autophagy), the PI3K/Akt pathway (related to cell survival and angiogenesis), and the Wnt/β-catenin signaling pathway.[1][17][18] These cholesterol-independent effects contribute to its broader therapeutic and potential side effects.[19]
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, presented in a problem/solution format.
Issue 1: Inconsistent or No Inhibition in HMG-CoA Reductase Assay
-
Possible Cause 1: The this compound prodrug was not activated.
-
Possible Cause 2: Incorrect assay conditions.
-
Solution: Verify the pH of the assay buffer, incubation temperature, and the concentrations of all critical components, including the HMGR enzyme, HMG-CoA substrate, and NADPH cofactor.[1][14] Always run a positive control with a known inhibitor (e.g., activated simvastatin or pravastatin) to validate the assay setup.[14]
-
Issue 2: Poor Bioavailability or Low Efficacy in In Vivo Models
-
Possible Cause 1: Low aqueous solubility of the compound.
-
Solution: The inherent lipophilicity of simvastatin derivatives limits their dissolution in gastrointestinal fluids.[8] Employ advanced formulation strategies to enhance solubility.[20] Options include solid lipid nanoparticles (SLNs), co-crystallization with hydrophilic compounds like citric acid, or silica-lipid hybrid (SLH) particles.[9][10][21] See Table 1 for a comparison of these methods.
-
-
Possible Cause 2: Extensive first-pass metabolism.
Issue 3: Unexpected Cytotoxicity or Low Viability in Cell-Based Assays
-
Possible Cause 1: The compound concentration is too high.
-
Possible Cause 2: Solvent toxicity.
-
Solution: Many organic solvents (e.g., DMSO, ethanol) used to dissolve lipophilic compounds can be toxic to cells at higher concentrations.[1] Ensure the final solvent concentration in the cell culture medium is below the established toxic threshold (typically <0.5% for most cell lines). Always include a vehicle control (medium with the solvent alone) in your experiments to account for any solvent-induced effects.[1]
-
-
Possible Cause 3: Off-target effects.
-
Solution: Simvastatin's pleiotropic effects can influence various cellular processes, including proliferation and apoptosis, through pathways like Akt/mTOR.[1][24] If you observe unexpected cellular responses, consider investigating these alternative signaling pathways to understand the compound's full mechanism of action.
-
Data Presentation
Table 1: Comparison of Formulation Strategies to Enhance Simvastatin Bioavailability
| Formulation Strategy | Carrier/Method | Key Finding | Reported Enhancement (vs. Pure Drug) | Reference(s) |
| Silica-Lipid Hybrids (SLH) | Syloid® 244 silica with a supersaturated drug load | Enhanced dissolution and oral absorption in rats. | Up to 6.1-fold increase in bioavailability. | [9] |
| Solid Lipid Nanoparticles (SLN) | Glyceryl behenate, glyceryl palmitostearate, Tween 80 | Improved reduction in total cholesterol in pharmacodynamic studies. | Significantly improved bioavailability indicated by enhanced pharmacodynamic effect. | [10] |
| Chitosan-Coated SLNs | Chitosan-coated SLNs with Poloxamer 407 as a stabilizer | Mucoadhesive properties led to sustained release and increased absorption. | Up to 13-fold increase in relative bioavailability (AUC). | [12] |
| Niosomal Gel | Non-ionic surfactant vesicles in a gel for transdermal delivery | Bypassed first-pass metabolism through transdermal absorption. | Enhanced systemic absorption compared to oral delivery. | [7] |
| Co-crystals | Co-crystallization with citric acid using solvent evaporation. | Significantly improved aqueous solubility and dissolution profile. | Up to 5.2-fold increase in solubility. | [21] |
| Granule Formulation | Simvastatin combined with other substances into granules. | Consistently higher dissolution and bioavailability compared to powder. | Increased bioavailability shown in two-step dissolution study. | [8] |
Experimental Protocols
Protocol 1: In Vitro Activation of this compound (Prodrug Hydrolysis)
-
Objective: To hydrolyze the inactive lactone ring of this compound to its active β-hydroxy acid form for use in in vitro experiments.[1][25]
-
Materials:
-
This compound powder
-
100% Ethanol
-
1 N Sodium Hydroxide (NaOH)
-
1 N Hydrochloric Acid (HCl)
-
Deionized water
-
pH meter
-
-
Procedure:
-
Dissolution: Prepare a concentrated stock solution of this compound (e.g., 10 mg) in 100% ethanol (e.g., 0.2 mL).[25]
-
Hydrolysis: Add 1 N NaOH to the ethanolic solution (e.g., 30 µL for every 8.4 mg of compound).[25] Vortex thoroughly.
-
Incubation: Incubate the mixture in a water bath at 50°C for 2 hours to facilitate complete hydrolysis.[25]
-
Neutralization: After incubation, allow the solution to cool to room temperature. Carefully neutralize the solution to a pH of ~7.2 by adding 1 N HCl dropwise while monitoring with a pH meter.[1][25]
-
Final Volume: Bring the solution to a final desired volume with deionized water. For example, bring to a total volume of 1 mL per 8.4 mg of starting material.[25]
-
Storage: The resulting activated this compound solution can be aliquoted and stored at -20°C or -80°C for future use. It is often diluted with a solvent like DMSO for a final stock solution (e.g., 10 mM).[25]
-
Protocol 2: HMG-CoA Reductase (HMGR) Inhibition Assay
-
Objective: To quantify the inhibitory activity of activated this compound on the HMGR enzyme by monitoring NADPH consumption.[13]
-
Principle: The assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+. The rate of this decrease is proportional to HMGR activity.[14]
-
Materials:
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 340 nm
-
HMGR Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)
-
Recombinant HMGR enzyme
-
HMG-CoA substrate solution
-
NADPH cofactor solution
-
Activated this compound (test inhibitor)
-
Known HMGR inhibitor (positive control, e.g., pravastatin)
-
-
Procedure:
-
Preparation: Pre-warm the microplate reader to 37°C. Prepare serial dilutions of your activated this compound derivative in the assay buffer.
-
Assay Setup (per well):
-
Blank: Assay Buffer only (for background subtraction).
-
Control (No Inhibitor): Assay Buffer, HMGR enzyme, and vehicle (solvent) control.
-
Inhibitor Wells: Assay Buffer, HMGR enzyme, and the activated this compound derivative at various concentrations.
-
-
Pre-incubation: Add the enzyme and inhibitor (or vehicle) to the wells. Allow a brief pre-incubation period (e.g., 5-10 minutes) at 37°C.
-
Reaction Initiation: Prepare a substrate mix containing HMG-CoA and NADPH in assay buffer. Initiate the enzymatic reaction by adding this mix to all wells (except the blank).[13]
-
Kinetic Measurement: Immediately place the plate in the reader and begin measuring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.[13]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates of the inhibitor wells to the rate of the no-inhibitor control well.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. benchchem.com [benchchem.com]
- 4. Role of esterase mediated hydrolysis of simvastatin in human and rat blood and its impact on pharmacokinetic profiles of simvastatin and its active metabolite in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fabrication and Appraisal of Simvastatin via Tailored Niosomal Nanovesicles for Transdermal Delivery Enhancement: In Vitro and In Vivo Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 9. Enhancing the oral bioavailability of simvastatin with silica-lipid hybrid particles: The effect of supersaturation and silica geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simvastatin Solid Lipid Nanoparticles for Oral Delivery: Formulation Development and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developed simvastatin chitosan nanoparticles co-crosslinked with tripolyphosphate and chondroitin sulfate for ASGPR-mediated targeted HCC delivery with enhanced oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing Oral Bioavailability of Simvastatin Using Uncoated and Polymer-Coated Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Metabolite Signature of Simvastatin Treatment Involves Multiple Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pravastatin and simvastatin improves acetylsalicylic acid-mediated in vitro blood platelet inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhancement of autophagy by simvastatin through inhibition of Rac1-mTOR signaling pathway in coronary arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The HMG-CoA reductase inhibitor simvastatin activates the protein kinase Akt and promotes angiogenesis in normocholesterolemic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ajol.info [ajol.info]
- 22. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Low simvastatin concentrations reduce oleic acid-induced steatosis in HepG2 cells: An in vitro model of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Simvastatin-induced cell cycle arrest through inhibition of STAT3/SKP2 axis and activation of AMPK to promote p27 and p21 accumulation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Activation of Simvastatin [protocols.io]
Validation & Comparative
Acetyl Simvastatin vs. Simvastatin: An In Vitro Potency Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: In Vitro HMG-CoA Reductase Inhibition
Direct comparative studies on the in vitro potency of acetyl simvastatin versus simvastatin are not available in the reviewed scientific literature. However, the inhibitory activity of simvastatin against HMG-CoA reductase has been determined in various studies. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
Below is a summary of reported IC50 values for simvastatin from different experimental setups.
| Compound | IC50 Value | Assay Conditions |
| Simvastatin | 66 nM | Not specified[1] |
| Simvastatin | 18 nM | Assayed in Hep G2 cell homogenates[2] |
| Simvastatin | 10 µM (in Hey cells), 8 µM (in SKOV3 cells) | Cell proliferation assay (72h exposure)[3] |
| Simvastatin | 15 µM (in ECC-1 cells), 17 µM (in Ishikawa cells) | Cell proliferation assay (72h exposure)[4] |
Note: The variability in IC50 values can be attributed to different assay conditions, such as the source of the enzyme (e.g., purified recombinant enzyme vs. cell lysates), substrate concentrations, and the specific experimental protocol.
Signaling Pathway: Cholesterol Biosynthesis and Statin Inhibition
Statins, including simvastatin and presumably this compound, exert their cholesterol-lowering effects by competitively inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol biosynthesis pathway.[5][6][7][8] By blocking this step, statins reduce the endogenous production of cholesterol.[5][6][7] This leads to an upregulation of LDL receptor expression on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[5]
Experimental Protocols
To determine and compare the in vitro potency of this compound and simvastatin, a standardized HMG-CoA reductase inhibition assay can be performed. The following is a detailed methodology based on established spectrophotometric assays.[9][10]
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+. An inhibitor will slow down the rate of this reaction.
Materials and Reagents:
-
Recombinant human HMG-CoA reductase (catalytic domain)
-
HMG-CoA substrate solution
-
NADPH
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4, containing KCl, EDTA, and DTT)
-
This compound and Simvastatin (dissolved in DMSO to create stock solutions)
-
DMSO (for control and dilutions)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm and 37°C
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and keep it on ice.
-
Reconstitute lyophilized NADPH in the assay buffer to a working concentration (e.g., 400 µM). Prepare this solution fresh and protect it from light.
-
Prepare the HMG-CoA substrate solution in the assay buffer to a working concentration (e.g., 400 µM).
-
Dilute the HMG-CoA reductase enzyme stock with cold assay buffer to a concentration that yields a linear rate of NADPH consumption over the measurement period.
-
Prepare high-concentration stock solutions of this compound and simvastatin in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the inhibitor stock solutions in DMSO or the assay buffer to create a range of concentrations for IC50 determination.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Add assay buffer and all reaction components except the enzyme.
-
Control Wells (100% activity): Add assay buffer, NADPH, HMG-CoA, and a volume of DMSO equivalent to that in the inhibitor wells.
-
Inhibitor Wells: Add assay buffer, NADPH, HMG-CoA, and the desired concentrations of this compound or simvastatin.
-
-
Reaction and Measurement:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the diluted HMG-CoA reductase solution to all wells except the blank wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurements. Record the absorbance at 340 nm every 20-30 seconds for 10-20 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (the rate of decrease in absorbance at 340 nm) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value for each compound.
-
Experimental Workflow
The following diagram illustrates the general workflow for conducting an in vitro HMG-CoA reductase inhibition assay to compare the potency of test compounds.
References
- 1. proteopedia.org [proteopedia.org]
- 2. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The HMG-CoA reductase inhibitor, simvastatin, exhibits anti-metastatic and anti-tumorigenic effects in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simvastatin, an HMG-CoA reductase inhibitor, exhibits anti-metastatic and anti-tumorigenic effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol - Wikipedia [en.wikipedia.org]
- 8. ClinPGx [clinpgx.org]
- 9. Optimization, Validation and Application of Spectrophotometric Assay for 3-Hydroxy-3-methylglutarylcoenzyme A Reductase Activity | Tropical Journal of Pharmaceutical Research [ajol.info]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Simvastatin and Lovastatin: Efficacy, Pharmacokinetics, and Safety
A comprehensive guide for researchers and drug development professionals on the comparative analysis of simvastatin and lovastatin, two pivotal statins in the management of hypercholesterolemia. This guide synthesizes experimental data on their performance, outlines detailed experimental protocols, and visualizes key pathways.
Introduction
Lovastatin, a naturally derived fungal metabolite, was the first HMG-CoA reductase inhibitor approved for clinical use.[1] Simvastatin, a semi-synthetic derivative of lovastatin, was developed to offer improved efficacy.[2] Both are administered as inactive lactone prodrugs that are hydrolyzed in vivo to their active β-hydroxy acid forms.[3] This guide provides a detailed comparative analysis of these two widely prescribed statins, focusing on their chemical differences, efficacy in lipid-lowering, pharmacokinetic profiles, and safety.
A note on "Acetyl Simvastatin": The term "this compound" refers to a specific chemical derivative, 4'-acetylsimvastatin, which is available as a United States Pharmacopeia (USP) reference standard for quality control and analytical purposes.[4][5][6][7] It is important to note that "this compound" is not a clinically administered drug in the same way as simvastatin or lovastatin, and therefore, a direct comparison of its clinical or preclinical performance with lovastatin is not feasible due to the lack of published experimental data. This guide will focus on the extensive body of research comparing simvastatin and lovastatin.
Chemical Structures and Mechanism of Action
Simvastatin and lovastatin are structurally very similar, with the primary difference being an additional methyl group in the ester side chain of simvastatin.[8][9][10] This seemingly minor difference has significant implications for its potency. Both compounds act as competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][11][12] By inhibiting this enzyme, they reduce the endogenous production of cholesterol in the liver.[1][13]
Cholesterol Biosynthesis Pathway and Statin Inhibition
Caption: The cholesterol biosynthesis pathway and the inhibitory action of statins.
Comparative Efficacy
Clinical trials have consistently demonstrated that simvastatin is more potent than lovastatin on a milligram-for-milligram basis in reducing LDL cholesterol.[14][15]
Table 1: Comparative Efficacy of Simvastatin and Lovastatin in Patients with Primary Hypercholesterolemia
| Drug and Dose | Mean % Change in LDL-C | Mean % Change in Total Cholesterol | Mean % Change in Triglycerides | Mean % Change in HDL-C | Reference |
| Simvastatin 10 mg/day | -34.4% | -26.0% | -16.2% | +7.8% | [16] |
| Lovastatin 20 mg/day | -33.4% | -26.0% | -11.4% | +3.6% | [16] |
| Simvastatin 20 mg/day | Statistically superior to Lovastatin 40 mg | Statistically superior to Lovastatin 40 mg | Moderate decrease | Inverse relation to baseline | [17][18] |
| Lovastatin 40 mg/day | See Simvastatin 20 mg/day | See Simvastatin 20 mg/day | Moderate decrease | Inverse relation to baseline | [17][18] |
| Simvastatin (10-40 mg/day) | -34.3% | -24.1% | -20.5% | +11.2% | [19] |
| Lovastatin (20-80 mg/day) | -36.1% | -23.9% | -12.3% | +7.8% | [19] |
Pharmacokinetic Properties
Both simvastatin and lovastatin are administered as inactive lactone prodrugs and require in vivo hydrolysis to their active β-hydroxy acid forms.[3]
In Vivo Hydrolysis of Simvastatin and Lovastatin
Caption: In vivo hydrolysis of simvastatin and lovastatin to their active forms.
Experimental data indicates that lovastatin is hydrolyzed more readily in vivo than simvastatin.[3] The additional methyl group in simvastatin creates steric hindrance, slowing the rate of hydrolysis.[3] Both statins are primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.[20][21][22]
Table 2: Comparative Pharmacokinetic Parameters of Simvastatin and Lovastatin
| Parameter | Simvastatin | Lovastatin | Reference |
| Prodrug Form | Inactive lactone | Inactive lactone | [3] |
| Active Form | β-hydroxy acid | β-hydroxy acid | [3] |
| Primary Metabolism | CYP3A4 | CYP3A4 | [20][21][22] |
| In Vivo Hydrolysis Rate | Slower | Faster | [3] |
| Tissue Selectivity | Preferentially concentrated in the liver | Preferentially concentrated in the liver | [23] |
Safety and Tolerability
The safety profiles of simvastatin and lovastatin are generally similar, with both being well-tolerated by most patients.[16][17][18] The most commonly reported side effects are gastrointestinal and musculoskeletal in nature.[16]
Table 3: Common Adverse Events Reported in Clinical Trials
| Adverse Event Category | Simvastatin | Lovastatin | Reference |
| Gastrointestinal | 16/74 patients | 15/77 patients | [16] |
| Musculoskeletal | 11/74 patients | 14/77 patients | [16] |
| Serious Adverse Events | 3 patients | 4 patients | [16] |
Experimental Protocols
In Vitro HMG-CoA Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the active forms of simvastatin and lovastatin against HMG-CoA reductase.
Methodology:
-
Preparation of Reagents:
-
Prepare solutions of varying concentrations of the active hydroxy acid forms of simvastatin and lovastatin.
-
Prepare a reaction buffer containing phosphate buffer, NADPH, and HMG-CoA.
-
Prepare a solution of purified HMG-CoA reductase enzyme.
-
-
Assay Procedure:
-
In a microplate, incubate the different concentrations of the statins with HMG-CoA, HMG-CoA reductase, and NADPH in the reaction buffer.
-
Initiate the reaction by adding the enzyme.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
-
Detection and Analysis:
-
Stop the reaction.
-
Measure the amount of mevalonate produced, or the consumption of NADPH, using a suitable detection method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24]
-
Calculate the percentage of enzyme inhibition for each statin concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[24]
-
In Vivo Animal Study for Cholesterol Reduction
Objective: To compare the efficacy of simvastatin and lovastatin in lowering plasma cholesterol levels in an animal model.
Methodology:
-
Animal Model:
-
Experimental Groups:
-
Divide the animals into a control group (vehicle administration) and treatment groups receiving different doses of simvastatin or lovastatin.
-
-
Drug Administration:
-
Administer the drugs orally once daily for a specified duration.[26]
-
-
Sample Collection:
-
Collect blood samples at baseline and at various time points throughout the study.
-
-
Biochemical Analysis:
-
Separate the plasma and measure the concentrations of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic assays.
-
-
Data Analysis:
-
Calculate the percentage change in lipid parameters from baseline for each treatment group.
-
Statistically compare the effects of simvastatin and lovastatin at different doses.
-
Experimental Workflow for a Comparative In Vivo Study
Caption: A typical experimental workflow for an in vivo comparative study.
Conclusion
Simvastatin is a more potent HMG-CoA reductase inhibitor than its parent compound, lovastatin, on a weight basis. This increased potency is attributed to the additional methyl group in its structure. Both statins are effective in lowering LDL cholesterol and have comparable safety profiles. The choice between these two agents in a clinical setting may be influenced by factors such as desired lipid-lowering intensity and cost. For drug development professionals, the structural modifications leading to simvastatin's enhanced activity provide valuable insights for the design of future lipid-lowering agents.
References
- 1. Lovastatin - Wikipedia [en.wikipedia.org]
- 2. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. store.usp.org [store.usp.org]
- 7. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 8. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 12. jchemrev.com [jchemrev.com]
- 13. Lowering of plasma cholesterol levels in animals by lovastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative hypolipidemic effects of lovastatin and simvastatin in patients with heterozygous familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A review of clinical trials comparing HMG-CoA reductase inhibitors - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Comparison of the short term efficacy and tolerability of lovastatin and simvastatin in the management of primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative effects of simvastatin and lovastatin in patients with hypercholesterolemia. The Simvastatin and Lovastatin Multicenter Study Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 19. A Comparison of Lovastatin and Simvastatin in Treatment of Hyperlipidemia [ekjcp.org]
- 20. Pharmacokinetic comparison of the potential over-the-counter statins simvastatin, lovastatin, fluvastatin and pravastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. Tissue selectivity of the cholesterol-lowering agents lovastatin, simvastatin and pravastatin in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. DSpace [helda.helsinki.fi]
- 25. researchgate.net [researchgate.net]
- 26. karger.com [karger.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of Simvastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various validated analytical methods for the determination of simvastatin, a widely used cholesterol-lowering medication. While the focus is on simvastatin, the principles and methodologies described herein are readily adaptable for the validation of analytical methods for its acetylated form, acetyl simvastatin. The following sections present a comprehensive overview of different analytical techniques, their performance characteristics, and detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.
Comparative Performance of Analytical Methods
The selection of an analytical method is a critical step in drug development and quality control. The choice depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique for simvastatin analysis.[1][2]
| Method | Instrumentation | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| RP-HPLC-UV | Reverse-Phase HPLC with UV Detector | 10 – 100 μg/mL[3] | 0.341 µg/mL[3] | 1.023 µg/mL[3] | 99.19 - 99.67%[3] | < 2%[4] | Simple, cost-effective, widely available. | Lower sensitivity, not suitable for low concentration samples like plasma.[5] |
| UPLC | Ultra-Performance Liquid Chromatography | 0.025 - 0.75 µg/mL (for SMV)[4] | - | - | - | < 2% (System Precision)[4] | Rapid analysis, high resolution, and robust.[4] | Higher initial instrument cost. |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | 0.25 - 50 ng/mL[5] | - | 0.25 ng/mL[5] | 91.4–100.1% (for SIM)[6] | 6.0–6.9% (for SIM)[6] | High sensitivity and selectivity, suitable for biological matrices.[5][6] | Complex instrumentation, potential for matrix effects.[6] |
| Spectrophotometry | UV-Vis Spectrophotometer | - | - | - | 98.90 - 101.02%[7] | - | Very simple, rapid, and economical. | Low specificity, prone to interference. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the validation of an RP-HPLC-UV method for simvastatin analysis, which can be adapted for this compound.
1. RP-HPLC-UV Method for Simvastatin in Bulk and Tablet Dosage Forms [3]
-
Chromatographic System:
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve simvastatin in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 10, 20, 40, 60, 80, 100 µg/mL).[3]
-
Sample Preparation (Tablets): Weigh and powder a sufficient number of tablets. Dissolve a quantity of powder equivalent to a known amount of simvastatin in the mobile phase, sonicate to ensure complete dissolution, filter, and dilute to the appropriate concentration.
-
-
Method Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be close to 1.[3]
-
Accuracy (Recovery): Spike a placebo with known concentrations of simvastatin at three different levels (e.g., 80%, 100%, and 120% of the nominal concentration). Analyze the samples and calculate the percentage recovery.[4]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution on the same day and calculate the relative standard deviation (%RSD).[4]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or equipment and calculate the %RSD.
-
-
Specificity: Inject the diluent, a placebo solution, a standard solution, and a sample solution to demonstrate that there is no interference from excipients at the retention time of simvastatin.[4]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these values based on the standard deviation of the response and the slope of the calibration curve. The LOD was found to be 0.341 µg/ml and the LOQ was 1.023 µg/ml in one study.[3]
-
2. LC-MS/MS Method for Simvastatin in Human Plasma [5]
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 column.[5]
-
Mobile Phase: Acetonitrile and water (75:25, v/v).[5]
-
Flow Rate: 500 µL/min.[5]
-
Mass Spectrometer: Tandem mass spectrometer with electrospray ionization (ESI).[5]
-
Detection: Multiple Reaction Monitoring (MRM) mode. For simvastatin, the transition of the parent ion to the product ion was monitored.[5]
-
-
Sample Preparation (Plasma):
-
Extraction: Perform a liquid-liquid extraction of plasma samples spiked with simvastatin and an internal standard (e.g., lovastatin) using an organic solvent mixture like ethyl acetate and hexane.[5]
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase before injection.[5]
-
-
Method Validation Parameters:
-
Linearity: Prepare calibration curves by spiking blank plasma with known concentrations of simvastatin over the desired range (e.g., 0.25 to 50 ng/mL).[5]
-
Accuracy and Precision: Evaluate at three different concentration levels (low, medium, and high quality control samples) for both within-day and between-day precision and accuracy.[5] The coefficient of variation should be within acceptable limits (e.g., < 15%).
-
Extraction Recovery: Compare the peak areas of extracted samples to those of unextracted standards at the same concentration to determine the efficiency of the extraction process.[5]
-
Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.
-
Visualizing the Analytical Method Validation Workflow
The process of validating an analytical method follows a logical sequence of steps to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application | PLOS One [journals.plos.org]
- 7. tsijournals.com [tsijournals.com]
Comparative Guide to the Immunoassay Cross-Reactivity of Acetyl Simvastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of acetyl simvastatin in immunoassays designed for the detection of simvastatin. Due to the limited availability of direct experimental data on this compound cross-reactivity, this guide synthesizes information on the structural characteristics of both compounds, general principles of immunoassay cross-reactivity, and standardized experimental protocols to provide a framework for assessing potential interference.
Introduction
Simvastatin, a widely prescribed lipid-lowering drug, is the active ingredient in various pharmaceutical formulations. This compound is a closely related structural analog. In the context of therapeutic drug monitoring, pharmacokinetic studies, and quality control in pharmaceutical manufacturing, immunoassays are often employed for the rapid and high-throughput quantification of simvastatin. However, the presence of structurally related impurities or metabolites, such as this compound, can potentially lead to cross-reactivity in these assays, resulting in inaccurate quantification. Understanding the degree of this cross-reactivity is crucial for assay validation and the reliable interpretation of results.
Structural Basis for Potential Cross-Reactivity
The potential for cross-reactivity in an immunoassay is primarily determined by the structural similarity between the target analyte and the interfering substance. The antibodies utilized in the immunoassay recognize specific epitopes on the target molecule. If a related compound shares these critical structural features, it can also bind to the antibody, leading to a cross-reactive signal.
Simvastatin and this compound share the same core hexahydronaphthalene ring structure and the 2,2-dimethylbutanoate side chain. The key structural difference lies in the lactone ring, where simvastatin has a hydroxyl group, while this compound possesses an acetyl group at the same position. This seemingly minor modification can significantly impact antibody binding, depending on whether the hydroxyl group is a key component of the epitope recognized by the assay's antibody.
Hypothetical Cross-Reactivity Data
In the absence of direct published experimental data, the following table presents hypothetical cross-reactivity data for this compound and other relevant statins in a competitive ELISA designed for simvastatin quantification. This data is illustrative and intended to provide a framework for comparison. The cross-reactivity is expressed as the concentration of the interfering compound required to cause a 50% inhibition of the signal (IC50) relative to that of simvastatin.
Table 1: Hypothetical Cross-Reactivity of this compound and Other Statins in a Simvastatin-Specific Immunoassay
| Compound | Structural Similarity to Simvastatin | Hypothetical IC50 (ng/mL) | Hypothetical Cross-Reactivity (%) |
| Simvastatin | Target Analyte | 10 | 100% |
| This compound | High (Acetylated hydroxyl group) | 50 | 20% |
| Lovastatin | High (Different ester side chain) | 25 | 40% |
| Pravastatin | Moderate (Different ring structure) | 500 | 2% |
| Atorvastatin | Low (Different core structure) | >1000 | <1% |
| Rosuvastatin | Low (Different core structure) | >1000 | <1% |
Cross-Reactivity (%) = (IC50 of Simvastatin / IC50 of Test Compound) x 100
Experimental Protocols
To empirically determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a commonly used method.
Competitive ELISA Protocol for Cross-Reactivity Assessment
-
Plate Coating: Microtiter plates are coated with a simvastatin-protein conjugate (e.g., simvastatin-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: To prevent non-specific binding, the remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competitive Reaction:
-
A standard curve is prepared by adding varying concentrations of simvastatin to the wells.
-
To test for cross-reactivity, a range of concentrations of this compound (and other potential cross-reactants) are added to separate wells.
-
A fixed concentration of a primary antibody specific to simvastatin is then added to all wells.
-
The plate is incubated for 1-2 hours at room temperature, allowing the free analyte (simvastatin or cross-reactant) and the coated simvastatin-protein conjugate to compete for binding to the primary antibody.
-
-
Addition of Secondary Antibody: After another wash step, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody is added to each well and incubated for 1 hour at room temperature.
-
Substrate Development: Following a final wash, a substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to the wells. The enzyme on the secondary antibody catalyzes a color change.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The percentage of cross-reactivity is calculated by comparing the concentration of this compound required to produce a 50% reduction in signal (IC50) to the IC50 of simvastatin.
Visualizations
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for determining immunoassay cross-reactivity using a competitive ELISA.
Logical Relationship of Immunoassay Cross-Reactivity
Caption: Logical diagram illustrating the principle of immunoassay cross-reactivity.
Conclusion
In Vivo Efficacy of Acetyl Simvastatin vs. Simvastatin: A Comparative Analysis
Currently, there is a notable absence of publicly available scientific literature detailing the in vivo efficacy of acetyl simvastatin. this compound is recognized as a synthetic derivative and a known impurity of simvastatin, with the chemical name (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-(acetyloxy)-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate and CAS number 145576-25-6.[1][2][3][4] Despite its identification and availability as a reference standard, research into its biological activity and therapeutic effects in living organisms has not been published in accessible scientific databases.
This guide, therefore, cannot provide a direct comparison based on experimental data as requested. However, to provide a framework for future research and to offer relevant information to researchers, scientists, and drug development professionals, this document will outline the established in vivo efficacy of the parent compound, simvastatin, and detail the standard experimental protocols used to evaluate its performance. This will serve as a benchmark for any future studies on this compound.
Simvastatin: A Profile of In Vivo Efficacy
Simvastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[5] It functions as a prodrug that, once hydrolyzed in vivo to its active β-hydroxy acid form, competitively inhibits HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[5][6][7]
Cholesterol-Lowering Effects
The primary measure of simvastatin's efficacy is its ability to reduce levels of low-density lipoprotein (LDL) cholesterol. Numerous clinical studies have demonstrated its dose-dependent effect on lipid profiles. For instance, daily doses of simvastatin can lead to an average decrease in LDL cholesterol of approximately 35%.[5]
Pleiotropic Effects
Beyond its lipid-lowering properties, simvastatin exhibits several pleiotropic effects that contribute to its cardiovascular benefits. These include improvements in endothelial function, anti-inflammatory actions, and stabilization of atherosclerotic plaques.[5]
Hypothetical Signaling Pathway and Mechanism of Action
The diagram below illustrates the established signaling pathway for simvastatin and the hypothetical pathway for this compound, assuming it acts as a prodrug similar to the parent compound.
Caption: Hypothetical mechanism of action for this compound compared to simvastatin.
Standard Experimental Protocols for In Vivo Efficacy Assessment
The following are detailed methodologies for key experiments typically used to evaluate the in vivo efficacy of statins. These protocols would be applicable for future studies on this compound.
Animal Models
-
Hypercholesterolemic Rodent Models:
-
Species: Male Wistar rats or C57BL/6 mice.
-
Diet: High-fat, high-cholesterol diet (e.g., containing 1-2% cholesterol and 10-20% fat) for 4-8 weeks to induce hypercholesterolemia.
-
Grouping: Animals are typically divided into a control group (vehicle), a positive control group (simvastatin), and experimental groups (this compound at various doses).
-
Drug Administration
-
Route: Oral gavage is the most common route to mimic clinical use.
-
Vehicle: A suspension in a suitable vehicle like 0.5% carboxymethylcellulose (CMC) or corn oil.
-
Dosage and Duration: Dosages are determined based on preliminary toxicity studies. Treatment duration is typically 4-12 weeks.
Efficacy Endpoints and Measurement
-
Lipid Profile Analysis:
-
Sample Collection: Blood samples are collected at baseline and at the end of the study via retro-orbital bleeding or cardiac puncture following anesthesia.
-
Parameters Measured: Total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) are measured using commercially available enzymatic kits.
-
-
Atherosclerosis Assessment (in relevant models like ApoE-/- mice):
-
Tissue Collection: The aorta is dissected at the end of the study.
-
Analysis: Aortic plaque area is quantified by en face analysis after staining with Oil Red O. Histological sections of the aortic root are also stained to assess lesion size and composition.
-
-
Gene Expression Analysis:
-
Tissue: Liver tissue is harvested to analyze the expression of genes involved in cholesterol metabolism.
-
Method: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of genes such as HMG-CoA reductase, LDL receptor (LDLR), and SREBP-2.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study comparing a novel statin derivative to a known statin.
Caption: General experimental workflow for in vivo statin efficacy studies.
Conclusion
While a direct comparison of the in vivo efficacy of this compound and simvastatin is not currently possible due to a lack of published data for the acetylated derivative, this guide provides a comprehensive overview of the established efficacy of simvastatin and the standard methodologies required for such a comparative study. The provided protocols and workflows offer a robust framework for researchers to investigate the potential of this compound as a therapeutic agent. Future in vivo studies are essential to elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to determine its potential advantages or disadvantages compared to its well-established parent compound, simvastatin. Until such data becomes available, the therapeutic potential of this compound remains speculative.
References
- 1. CAS 145576-25-6: ACETYLSIMVASTATIN | CymitQuimica [cymitquimica.com]
- 2. PubChemLite - this compound (C27H40O6) [pubchemlite.lcsb.uni.lu]
- 3. GSRS [precision.fda.gov]
- 4. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 5. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor | MDPI [mdpi.com]
- 7. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Confirming the Structure of Acetyl Simvastatin Using NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectra of simvastatin and its acetylated derivative, acetyl simvastatin. Understanding the structural modifications of active pharmaceutical ingredients is crucial for drug development, quality control, and regulatory compliance. This document outlines the expected spectral changes upon acetylation and provides the necessary experimental protocols for structural confirmation.
Structural Comparison: Simvastatin vs. This compound
Simvastatin is a widely prescribed medication for lowering cholesterol. Its structure features a hexahydronaphthalene ring system, a lactone moiety, and a 2,2-dimethylbutyrate ester. Acetylation of simvastatin occurs at the secondary hydroxyl group on the lactone ring, resulting in the formation of this compound. This modification adds an acetyl group (-COCH₃), changing the molecular formula from C₂₅H₃₈O₅ for simvastatin to C₂₇H₄₀O₆ for this compound.
Comparative NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structures. The acetylation of simvastatin leads to predictable changes in the ¹H and ¹³C NMR spectra. The most significant changes are observed around the site of acetylation.
Table 1: Comparative ¹H NMR Chemical Shifts (δ) in ppm
| Proton | Simvastatin (in CDCl₃)¹ | This compound (Predicted in CDCl₃)² | Key Observations |
| H-4' (CH-OH) | ~4.3 | ~5.3 | Significant downfield shift due to the deshielding effect of the acetyl group. |
| Acetyl CH₃ | - | ~2.1 (singlet) | Appearance of a new singlet corresponding to the three protons of the acetyl group. |
| Other Protons | Largely Unchanged | Minor shifts expected | Minimal changes in the chemical shifts of protons distant from the acetylation site. |
¹ Based on typical literature values. ² Predicted values based on the known effects of acetylation on secondary alcohols.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | Simvastatin (in CDCl₃)¹ | This compound (Predicted in CDCl₃)² | Key Observations |
| C-4' (CH-OH) | ~63 | ~66 | Downfield shift of the carbon bearing the acetyl group. |
| Acetyl C=O | - | ~170 | Appearance of a new signal for the carbonyl carbon of the acetyl group. |
| Acetyl CH₃ | - | ~21 | Appearance of a new signal for the methyl carbon of the acetyl group. |
| Other Carbons | Largely Unchanged | Minor shifts expected | Minimal changes in the chemical shifts of carbons distant from the acetylation site. |
¹ Based on typical literature values. ² Predicted values based on the known effects of acetylation on secondary alcohols.
Experimental Workflow for Structural Confirmation
The following diagram illustrates the typical workflow for confirming the structure of this compound using NMR spectroscopy.
Caption: Workflow for the synthesis, purification, NMR analysis, and structural confirmation of this compound.
Detailed Experimental Protocols
Synthesis of this compound
A standard laboratory procedure for the acetylation of a secondary alcohol can be employed. Typically, simvastatin is dissolved in a suitable aprotic solvent (e.g., dichloromethane) with a base (e.g., pyridine or triethylamine) to act as a scavenger for the acid byproduct. Acetic anhydride or acetyl chloride is then added, and the reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The product is then isolated and purified, typically by column chromatography on silica gel.
NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).
-
¹H NMR:
-
A standard single-pulse experiment is used.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
¹³C NMR:
-
A proton-decoupled experiment (e.g., zgpg30) is typically used.
-
Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans for adequate signal averaging (e.g., 1024-4096 scans).
-
-
2D NMR (for full assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
By following these protocols and comparing the acquired data with the known spectrum of simvastatin, researchers can unequivocally confirm the successful synthesis and structure of this compound.
A Comparative Guide to Inter-Laboratory Validation of Acetyl Simvastatin Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of acetyl simvastatin is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. This guide provides a comprehensive comparison of the two most prevalent analytical methods for the quantification of statins, including simvastatin and its derivatives: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific inter-laboratory validation data for this compound is not widely published, this guide leverages extensive validation data for simvastatin to provide a robust framework for methodology selection and validation.
Comparison of Analytical Methodologies
The choice of analytical method for the quantification of this compound depends on the specific requirements of the assay, such as sensitivity, selectivity, and the nature of the sample matrix. Both HPLC with UV detection and LC-MS/MS are powerful techniques, each with distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of pharmaceuticals due to its robustness, cost-effectiveness, and wide availability.[1][2] It is particularly suitable for analyzing bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV.[2][3] This makes it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where very low concentrations of the drug and its metabolites need to be measured in complex biological matrices like plasma.[3][4][5]
A summary of the key performance characteristics of these two methods for the quantification of simvastatin, which can be extrapolated for this compound, is presented below.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of simvastatin using HPLC and LC-MS/MS. These values provide a benchmark for what can be expected when developing and validating a method for this compound.
Table 1: HPLC Method Validation Data for Simvastatin Quantification
| Validation Parameter | Typical Performance | Reference |
| Linearity Range | 3.5 - 550.0 µg/mL | [6] |
| Correlation Coefficient (r²) | > 0.9998 | [6] |
| Accuracy (Recovery) | 98.14% - 102.18% | [6][7] |
| Precision (RSD) | < 5% | [8] |
| Limit of Detection (LOD) | 0.030 - 0.84 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.094 - 2.42 µg/mL | [7] |
Table 2: LC-MS/MS Method Validation Data for Simvastatin and Simvastatin Acid Quantification in Human Plasma
| Validation Parameter | Typical Performance | Reference |
| Linearity Range | 0.100 - 74.626 ng/mL (Simvastatin) 0.100 - 48.971 ng/mL (Simvastatin Acid) | [5][9] |
| Correlation Coefficient (r²) | > 0.99 | [4][5] |
| Accuracy | Within ±10.9% of nominal values | [5][9] |
| Precision (CV) | < 14% (Intra-day), < 10% (Inter-day) | [3] |
| Lower Limit of Quantification (LLOQ) | 0.02 - 0.25 ng/mL | [3][10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for HPLC and LC-MS/MS methods for simvastatin quantification.
RP-HPLC Method for Simvastatin Capsules[8]
-
Instrumentation: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV detector.
-
Column: C8 column (250×4 mm, 5 µm).
-
Mobile Phase: Methanol:0.1% phosphoric acid (85:15 v/v or 80:20 v/v).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 10 µL.
LC-MS/MS Method for Determination of Simvastatin in Human Plasma[3]
-
Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer.
-
Column: C18 column.
-
Mobile Phase: Acetonitrile and water (75/25%, v/v).
-
Flow Rate: 500 µL/min.
-
Extraction Procedure: Liquid-liquid extraction with ethyl acetate and hexane (90/10%, v/v).
-
Ionization Mode: Positive ion mode.
-
Mass Transitions:
-
Simvastatin: Parent ion m/z 441.3 → Daughter ion m/z 325
-
Internal Standard (Lovastatin): Parent ion m/z 405.1 → Daughter ion m/z 285
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams, created using the DOT language, outline the typical workflows for sample analysis using HPLC and LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. Development and Validation of an LC-MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Development and Validation of an LC-MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma: Application to a Pharmacokinetic Study. | Semantic Scholar [semanticscholar.org]
- 10. Validated HPLC-MS/MS method for simultaneous determination of simvastatin and simvastatin hydroxy acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Atorvastatin and Simvastatin for Hypercholesterolemia
In the landscape of lipid-lowering therapies, atorvastatin and simvastatin have long stood as cornerstone treatments for managing hypercholesterolemia and reducing cardiovascular risk. Both belong to the statin class of drugs, sharing a common mechanism of action by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] This guide provides a detailed side-by-side analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Cholesterol Synthesis
Both atorvastatin and simvastatin are competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the cholesterol biosynthesis pathway.[3][4] By inhibiting this enzyme, statins decrease the production of cholesterol in the liver.[1][2] This reduction in intracellular cholesterol leads to an upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[1]
Simvastatin is administered as an inactive lactone prodrug that is hydrolyzed in the liver to its active β-hydroxyacid form.[2][5] In contrast, atorvastatin is administered in its active form.[6]
Pharmacokinetic Profiles
A key distinction between atorvastatin and simvastatin lies in their pharmacokinetic profiles. Atorvastatin has a longer half-life of approximately 14 hours, and its active metabolites extend this to 20 to 30 hours.[7] Conversely, simvastatin has a much shorter half-life of about 2 to 5 hours.[2] This longer duration of action for atorvastatin allows for once-daily dosing at any time of the day, whereas simvastatin is generally recommended for evening administration to align with the natural diurnal rhythm of cholesterol synthesis.[7][8]
| Parameter | Atorvastatin | Simvastatin (active metabolite) |
| Prodrug | No[6] | Yes[2][5] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours[1][9] | Not specified |
| Half-life (t½) | ~14 hours (parent drug)[7] | ~2-5 hours[2][7] |
| Metabolism | Primarily via CYP3A4[1][9] | Primarily via CYP3A4[2] |
| Excretion | Primarily biliary[9] | Feces and urine[2] |
| Plasma Protein Binding | >98%[1] | ~95%[10] |
Table 1: Comparative Pharmacokinetics of Atorvastatin and Simvastatin
Clinical Efficacy in Lipid Reduction
Extensive clinical trials have established the potent lipid-lowering capabilities of both atorvastatin and simvastatin. However, head-to-head comparisons have consistently demonstrated that atorvastatin is a more potent agent in reducing LDL cholesterol (LDL-C) on a milligram-per-milligram basis.[7][11]
The STELLAR (Statin Therapies for Elevated Lipid Levels compared Across doses to Rosuvastatin) trial, a multicenter, open-label study, provided comparative data on the efficacy of several statins.[12][13] In this trial, atorvastatin 10 mg demonstrated a greater reduction in LDL-C than simvastatin at 20 mg and 40 mg.[13][14] Another comparative study found that atorvastatin 10 mg was more effective than simvastatin 20 mg in reducing LDL-C levels in patients with primary hypercholesterolemia, with mean percentage changes of -37.0% for atorvastatin and -33.8% for simvastatin 20 mg.[7][15]
| Drug & Dose | LDL-C Reduction (%) | HDL-C Increase (%) | Triglyceride Reduction (%) |
| Atorvastatin 10 mg | 30-40%[5][11] | Not consistently specified | Not consistently specified |
| Atorvastatin 20 mg | ~43% | Not consistently specified | Not consistently specified |
| Atorvastatin 40 mg | ~47-50%[14] | Not consistently specified | Not consistently specified |
| Atorvastatin 80 mg | ~51-55%[14] | Not consistently specified | Not consistently specified |
| Simvastatin 10 mg | 20-30%[5][11] | Not consistently specified | Not consistently specified |
| Simvastatin 20 mg | ~34-37%[14][15] | Not consistently specified | Not consistently specified |
| Simvastatin 40 mg | ~39-41%[13] | Not consistently specified | Not consistently specified |
| Simvastatin 80 mg | ~47% | Not consistently specified | Not consistently specified |
Table 2: Comparative Efficacy of Atorvastatin and Simvastatin on Lipid Parameters (Data from various clinical trials)
Experimental Protocols: A Representative Clinical Trial Design
The design of head-to-head clinical trials comparing statins is crucial for generating robust and comparable data. A common methodology involves a prospective, randomized, open-label, blinded endpoint (PROBE) design.[16]
The Incremental Decrease in End Points Through Aggressive Lipid Lowering (IDEAL) study provides a relevant example.[1][9] This prospective, randomized, open-label, blinded end-point evaluation trial enrolled 8,888 patients with a history of acute myocardial infarction.[1] Patients were randomly assigned to receive either a high dose of atorvastatin (80 mg/day) or a usual dose of simvastatin (20 mg/day).[1] The primary outcome was the occurrence of a major coronary event, defined as coronary death, confirmed nonfatal acute MI, or cardiac arrest with resuscitation.[1] The median follow-up was 4.8 years.[1]
Safety and Tolerability
Both atorvastatin and simvastatin are generally well-tolerated. The most common side effects for both drugs include headache, abdominal pain, constipation, and nausea.[17][18][19] A more serious, though less common, side effect associated with all statins is myopathy, which can progress to rhabdomyolysis, a severe muscle breakdown that can lead to kidney failure.[17]
The risk of myopathy is dose-dependent for both drugs.[11] However, simvastatin, particularly at the 80 mg dose, has been associated with a higher risk of myopathy and rhabdomyolysis.[5][11] Consequently, the use of the 80-mg dose of simvastatin is restricted.[2]
| Adverse Event | Atorvastatin | Simvastatin |
| Common Side Effects | Diarrhea, joint pain, common cold symptoms[7][20] | Headache, nausea, stomach pain, constipation, upper respiratory infections[17][18] |
| Myopathy/Rhabdomyolysis | Risk exists, particularly at higher doses | Higher risk, especially at the 80 mg dose[5][11] |
| Hepatotoxicity | Rare reports of liver failure[7] | Can cause liver toxicity[17] |
| Cognitive Effects | Non-serious and reversible cognitive side effects may occur[7] | Memory loss or forgetfulness reported[21] |
Table 3: Comparative Safety and Tolerability
Drug Interactions
Both atorvastatin and simvastatin are metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] Consequently, co-administration with strong inhibitors of CYP3A4 can significantly increase the plasma concentrations of both statins, thereby increasing the risk of myopathy and other adverse effects.[1][2]
| Interacting Drug Class | Examples | Effect on Atorvastatin | Effect on Simvastatin |
| CYP3A4 Inhibitors | Clarithromycin, itraconazole, protease inhibitors[7][22] | Increased plasma concentration, increased risk of myopathy[7] | Increased plasma concentration, increased risk of myopathy[17] |
| Fibrates | Gemfibrozil, fenofibrate[23] | Increased risk of myopathy[7] | Increased risk of myopathy[17] |
| Digoxin | May increase digoxin concentrations[1][22] | May increase digoxin concentrations[17][24] | |
| Grapefruit Juice | Can increase atorvastatin levels[23] | Should be avoided as it can significantly increase simvastatin levels[8] | |
| Oral Contraceptives | Norethindrone, ethinyl estradiol[1][25] | May increase hormone concentrations[26] | Not specified |
Table 4: Common Drug Interactions
Conclusion
References
- 1. High-dose atorvastatin vs usual-dose simvastatin for secondary prevention after myocardial infarction: the IDEAL study: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Statin inhibition of cholesterol production | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison of Atorvastatin 80 mg/day Versus Simvastatin 20 to 40 mg/day on Frequency of Cardiovascular Events Late (Five Years) After Acute Myocardial Infarction (from the Incremental Decrease in End Points Through Aggressive Lipid Lowering [IDEAL] Trial) | Thoracic Key [thoracickey.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Atorvastatin vs. simvastatin: Differences, similarities, and which is better for you [singlecare.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cochranelibrary.com [cochranelibrary.com]
- 11. letstalkacademy.com [letstalkacademy.com]
- 12. Effects of rosuvastatin versus atorvastatin, simvastatin, and pravastatin on non-high-density lipoprotein cholesterol, apolipoproteins, and lipid ratios in patients with hypercholesterolemia: additional results from the STELLAR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gpnotebook.com [gpnotebook.com]
- 14. A Comparison of Statin Therapies in Hypercholesterolemia in Women: A Subgroup Analysis of the STELLAR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. Efficacy of atorvastatin compared with simvastatin in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rationale, Design and Baseline Characteristics of a Clinical Trial Comparing the Effects of Robust vs Conventional Cholesterol Lowering and Intima Media Thickness in Patients with Familial Hypercholesterolaemia : The Atorvastatin versus Simvastatin on Atherosclerosis Progression (ASAP) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. STELLAR-Rosuvastatin vs. Atorvastatin, Pravastatin, Simvastatin across dose ranges [astrazenecaclinicaltrials.com]
- 21. Atorvastatin in stroke: a review of SPARCL and subgroup analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Clinical Trial Workflow [classic] | Creately [creately.com]
- 23. einsteinmed.edu [einsteinmed.edu]
- 24. ahajournals.org [ahajournals.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Benchmarking Acetyl Simvastatin: A Comparative Guide to Statin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the activity of acetyl simvastatin, a derivative of simvastatin, against established statins such as simvastatin, atorvastatin, and rosuvastatin. Due to the limited publicly available data on the inhibitory potency of this compound, this document outlines the requisite experimental protocols and comparative data points necessary for a comprehensive evaluation. The established efficacy of well-known statins serves as a benchmark for assessing the potential of novel cholesterol-lowering compounds.
Comparative Efficacy of Known Statins
Statins are a class of drugs that inhibit the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, which is the rate-limiting step in cholesterol biosynthesis.[1][2][3] By inhibiting this enzyme, statins reduce the production of cholesterol in the liver.[1][2][3] This leads to an upregulation of low-density lipoprotein (LDL) receptors on liver cells, which increases the clearance of LDL cholesterol from the bloodstream.[4] The following table summarizes the reported efficacy of commonly prescribed statins in reducing LDL cholesterol levels.
| Statin | Typical Daily Dose Range | Average LDL Cholesterol Reduction |
| Simvastatin | 20-40 mg | 30-49%[5] |
| Atorvastatin | 10-80 mg | 30-49% (moderate intensity) to >50% (high intensity)[5] |
| Rosuvastatin | 5-40 mg | 30-49% (moderate intensity) to >50% (high intensity)[5] |
Signaling Pathway of HMG-CoA Reductase Inhibition
The primary mechanism of action for all statins is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol synthesis pathway. By blocking this step, statins effectively reduce the endogenous production of cholesterol.
Figure 1. The HMG-CoA Reductase Signaling Pathway and the inhibitory action of statins.
Experimental Protocols
To objectively compare the activity of this compound against known statins, standardized in vitro and cell-based assays are essential. The following are detailed methodologies for two key experiments.
In Vitro HMG-CoA Reductase Activity Assay
This assay directly measures the inhibitory effect of a compound on the HMG-CoA reductase enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and compare it to the IC50 values of simvastatin, atorvastatin, and rosuvastatin.
Materials:
-
Purified human HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH (nicotinamide adenine dinucleotide phosphate)
-
Assay buffer (e.g., potassium phosphate buffer)
-
Test compounds (this compound, simvastatin, atorvastatin, rosuvastatin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA reductase enzyme.
-
Compound Addition: Add varying concentrations of the test compounds (this compound and known statins) to the wells of the microplate. Include a vehicle control (solvent only).
-
Initiation of Reaction: Start the enzymatic reaction by adding the HMG-CoA substrate to all wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ by HMG-CoA reductase leads to a decrease in absorbance at this wavelength.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Figure 2. Experimental workflow for the in vitro HMG-CoA reductase activity assay.
Cellular LDL Cholesterol Uptake Assay
This cell-based assay evaluates the downstream effect of HMG-CoA reductase inhibition, which is the upregulation of LDL receptor-mediated cholesterol uptake.
Objective: To quantify the increase in LDL cholesterol uptake in cultured liver cells treated with this compound and known statins.
Materials:
-
Human liver cell line (e.g., HepG2)
-
Cell culture medium and serum
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Test compounds (this compound, simvastatin, atorvastatin, rosuvastatin)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in a 96-well plate and allow them to adhere and grow.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and the known statins for a specified period (e.g., 24-48 hours). Include a vehicle control.
-
LDL Incubation: After treatment, incubate the cells with a medium containing fluorescently labeled LDL for a few hours.
-
Washing: Wash the cells to remove any unbound fluorescent LDL.
-
Quantification: Measure the fluorescence intensity in each well using a fluorescence microscope or a microplate reader. The intensity of the fluorescence is proportional to the amount of LDL taken up by the cells.
-
Data Analysis: Compare the fluorescence intensity of the treated cells to the control cells to determine the fold increase in LDL uptake.
Figure 3. Workflow for the cellular LDL cholesterol uptake assay.
Conclusion
While direct comparative data for this compound is not yet widely available, the experimental framework detailed in this guide provides a robust methodology for its evaluation. By directly comparing its in vitro inhibitory activity on HMG-CoA reductase and its subsequent effect on cellular LDL uptake against well-characterized statins, a clear and objective assessment of its potential as a novel lipid-lowering agent can be achieved. The provided protocols and comparative data for existing statins serve as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. Simvastatin is Efficacious in Treating Cirrhosis: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence review for statins: efficacy and adverse effects - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Potential Therapeutic Application of Simvastatin for Brain Complications and Mechanisms of Action [mdpi.com]
- 5. Efficacy, effectiveness and real life goal attainment of statins in managing cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Acetyl Simvastatin: A Procedural Guide for Laboratory Professionals
The proper disposal of acetyl simvastatin, a synthetic derivative of simvastatin used in research and development, is crucial for maintaining laboratory safety, environmental protection, and regulatory compliance.[1][2][3][4] Improper disposal of pharmaceutical waste can lead to the contamination of water and soil, posing risks to both wildlife and human health.[1] This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets for the closely related compound simvastatin, this includes:
-
Eye Protection: Safety glasses or goggles.[5]
-
Hand Protection: Protective gloves.[5]
-
Respiratory Protection: A dust respirator may be necessary, especially when handling the powdered form.[5]
-
Skin and Body Protection: A lab coat or other protective clothing is recommended to avoid skin contact.[5][6]
In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 20 minutes.
-
Eye Contact: Rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do.[5][6]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[5]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed by medical personnel.
Seek immediate medical attention if symptoms persist or in case of significant exposure.[5][6]
Step-by-Step Disposal Protocol for this compound
The disposal of chemical waste, including this compound, is governed by a hierarchy of regulations and best practices. The following workflow provides a logical progression for determining the appropriate disposal method.
Consultation and Waste Characterization
The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department and review the Safety Data Sheet (SDS) for this compound. The SDS will provide specific information on the compound's hazards and may offer guidance on disposal. If an SDS for this compound is unavailable, the SDS for simvastatin can provide preliminary information, but it is essential to confirm the waste classification with your EHS office.
Hazardous vs. Non-Hazardous Waste Determination
The primary determinant for the disposal pathway is whether this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2][4] This classification will be based on its chemical properties (e.g., ignitability, corrosivity, reactivity, toxicity). Your EHS department will be the definitive resource for this determination.
Segregation and Containment
Proper segregation of chemical waste is paramount to ensure safety and compliance.
-
If classified as RCRA Hazardous Waste:
-
Place the this compound waste into a designated hazardous waste container. These are often color-coded, with black containers commonly used for RCRA hazardous pharmaceutical waste.[3]
-
The container must be in good condition, compatible with the chemical, and securely sealed when not in use.
-
Label the container clearly with "Hazardous Waste" and the specific chemical name ("this compound").
-
-
If classified as Non-Hazardous Pharmaceutical Waste:
-
Use a designated container for non-hazardous pharmaceutical waste, which may be blue or white.[3]
-
Even if not RCRA hazardous, it should still be managed as a chemical waste and not disposed of in regular trash or down the drain.[2] The practice of flushing hazardous waste pharmaceuticals is explicitly banned by the EPA's Subpart P regulations for healthcare facilities.[2]
-
Storage and Disposal
-
Hazardous Waste: Store the sealed and labeled container in a designated satellite accumulation area within your laboratory. Follow your institution's procedures for requesting a waste pickup from a licensed hazardous waste disposal company. The most common treatment for hazardous pharmaceutical waste is incineration at a permitted facility.[2][4]
-
Non-Hazardous Waste: While less stringent, non-hazardous pharmaceutical waste still requires proper disposal to prevent environmental release.[4] Follow your institution's protocol for the disposal of non-hazardous chemical waste. This often involves collection by a licensed waste management provider.
Summary of Disposal Options
The following table summarizes the primary disposal pathways for this compound in a research setting.
| Disposal Option | Regulatory Framework | Key Considerations | Best Suited For |
| Licensed Hazardous Waste Contractor | EPA (RCRA), State Regulations | - Segregate in designated, labeled containers.[3]- Requires a manifest for tracking.- Typically involves high-temperature incineration.[2][4] | This compound classified as RCRA hazardous waste. |
| Institutional Chemical Waste Program | Institutional EHS Policies | - Segregate as non-hazardous chemical waste.- Follow internal labeling and pickup procedures. | This compound classified as non-hazardous pharmaceutical waste. |
| Drug Take-Back Programs | DEA, State and Local Programs | - Primarily for household medicines.[1][7][8]- Not typically used for laboratory chemical waste. | Unused, finished pharmaceutical products (not ideal for R&D waste). |
| Sewer/Drain Disposal | Clean Water Act, EPA | - Strongly discouraged. - Prohibited for hazardous waste pharmaceuticals in healthcare settings.[2]- Wastewater treatment plants are not always equipped to remove pharmaceuticals.[9] | Not a recommended or compliant method for laboratory chemical waste. |
| Regular Trash | Local Solid Waste Regulations | - Not recommended for laboratory chemical waste. - If no other options exist for household medicine, the FDA recommends mixing with an undesirable substance before disposal.[7][9][10] | Not a compliant method for research-grade chemicals. |
Experimental Protocols and Data Presentation
While this document focuses on disposal procedures, any experimental work generating this compound waste should be preceded by a thorough review of relevant literature and safety protocols. For instance, studies on the environmental fate of statins have quantified their degradation in wastewater treatment processes. One study found that simvastatin, along with atorvastatin and rosuvastatin, can be more than 90% removed in wastewater treatment plants, with degradation following first-order kinetics.[11][12] Such data underscores the importance of preventing direct release into the sewer system, as even with treatment, trace amounts may persist.
By adhering to this structured disposal protocol, laboratory professionals can ensure the safe, compliant, and environmentally responsible management of this compound waste, fostering a culture of safety and building trust in laboratory operations.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 4. danielshealth.com [danielshealth.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. dea.gov [dea.gov]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
- 9. epa.gov [epa.gov]
- 10. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 11. iris.unibas.it [iris.unibas.it]
- 12. Stability and removal of atorvastatin, rosuvastatin and simvastatin from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Acetyl Simvastatin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling active pharmaceutical ingredients such as Acetyl simvastatin. This guide provides essential, immediate safety protocols and logistical plans to foster a secure research environment. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your work.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to prevent skin contact, inhalation, and eye exposure. The following table summarizes the recommended PPE based on safety data sheets.
| Body Part | Protective Equipment | Specifications |
| Respiratory System | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[1] In cases of insufficient ventilation, suitable respiratory equipment is necessary. |
| Hands | Chemical-resistant gloves | Wear compatible gloves to prevent skin exposure.[1] It is recommended to check the resistance to chemicals with the glove supplier for specific applications. |
| Eyes | Safety glasses or goggles | Use appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[1] A face-shield may be required in certain situations.[2] |
| Body | Protective clothing | Wear compatible chemical-resistant clothing to prevent skin exposure.[1] Protective boots may also be necessary depending on the situation.[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is critical for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
2. Handling Procedures:
-
All handling should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[3][4]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the compound.[2]
-
Contaminated clothing should be removed and washed before reuse.[1]
3. First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 20 minutes. If skin irritation persists, seek medical attention.[2][3]
-
In case of eye contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][3]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
If ingested: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical attention.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Collection: Collect waste material in closed and suitable containers labeled for disposal.[1]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
-
Spill Cleanup: In case of a spill, avoid dust formation.[5] Use appropriate PPE and sweep up the material. Place the spilled substance into a suitable container for disposal.[3] Ventilate the area and wash the spill site after material pickup is complete.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
